molecular formula C7H6BrFO B2496722 2-Bromo-4-fluoro-6-methylphenol CAS No. 1572185-50-2

2-Bromo-4-fluoro-6-methylphenol

Cat. No.: B2496722
CAS No.: 1572185-50-2
M. Wt: 205.026
InChI Key: CRFKFEAHGVZUFU-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-6-methylphenol is a useful research compound. Its molecular formula is C7H6BrFO and its molecular weight is 205.026. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-fluoro-6-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFO/c1-4-2-5(9)3-6(8)7(4)10/h2-3,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRFKFEAHGVZUFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Bromo-4-fluoro-6-methylphenol CAS 1572185-50-2 properties

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Scaffold for Medicinal Chemistry & Drug Discovery

Executive Summary

2-Bromo-4-fluoro-6-methylphenol (CAS 1572185-50-2) is a trisubstituted phenolic building block critical to the development of small-molecule therapeutics. Its structural uniqueness lies in the orthogonal reactivity of its three substituents: a phenolic hydroxyl group for etherification, a bromine atom for transition-metal-catalyzed cross-coupling, and a fluorine atom that modulates metabolic stability and lipophilicity.

This guide provides a comprehensive technical analysis of this compound, detailing its physicochemical properties, validated synthetic pathways, and applications in structure-activity relationship (SAR) studies. It is designed for medicinal chemists requiring high-fidelity data to integrate this scaffold into lead optimization campaigns.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

The electronic environment of this compound is defined by the synergistic effects of the electron-withdrawing fluorine and bromine atoms against the electron-donating methyl and hydroxyl groups. This push-pull system influences both its acidity (pKa) and its nucleophilicity in subsequent derivatizations.

Table 1: Key Technical Specifications

PropertySpecification
CAS Number 1572185-50-2
IUPAC Name This compound
Molecular Formula C₇H₆BrFO
Molecular Weight 205.03 g/mol
Appearance Off-white low-melting solid or viscous liquid (Ambient)
Purity Grade ≥ 97% (HPLC/GC)
Solubility Soluble in DMSO, MeOH, DCM, EtOAc; Insoluble in Water
Acidity (Predicted pKa) ~7.5 – 8.5 (Enhanced acidity vs. cresol due to F/Br induction)
Storage Conditions 2–8°C, Inert atmosphere (Ar/N₂), Protect from light
Synthetic Pathways & Manufacturing

The synthesis of CAS 1572185-50-2 typically relies on the regioselective bromination of the precursor 4-fluoro-2-methylphenol . The presence of the methyl group at the ortho position and the fluorine at the para position directs the electrophilic bromination to the remaining open ortho position (C2), ensuring high regiochemical fidelity.

3.1 Validated Synthetic Protocol (Electrophilic Aromatic Substitution)

Reaction Logic: The reaction utilizes elemental bromine (


) or N-Bromosuccinimide (NBS) in a polar aprotic solvent. The methyl group provides steric bulk that, combined with the electronic direction of the hydroxyl, favors ortho-bromination at the C6 position relative to the methyl (C2 relative to OH).

Step-by-Step Methodology:

  • Preparation: Charge a 3-neck round-bottom flask with 4-fluoro-2-methylphenol (1.0 eq) and dichloromethane (DCM) or acetonitrile (MeCN) [0.5 M concentration].

  • Temperature Control: Cool the solution to 0–5°C using an ice/brine bath to suppress over-bromination.

  • Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes. Alternatively, add

    
     (1.0 eq) dropwise as a solution in DCM.
    
  • Monitoring: Stir at 0°C for 2 hours. Monitor via TLC (Hexane:EtOAc 8:1) or LC-MS.[1] The starting material should vanish, and a less polar spot (product) should appear.

  • Quench: Quench with saturated aqueous

    
     (sodium thiosulfate) to neutralize excess bromine.
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Purification: If necessary, purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).

3.2 Visualization of Synthetic Logic

SynthesisPath SM 4-Fluoro-2-methylphenol (Precursor) Intermediate Sigma Complex (Transition State) SM->Intermediate Nucleophilic Attack Reagent Br2 or NBS (Electrophile) Reagent->Intermediate Product This compound (CAS 1572185-50-2) Intermediate->Product Deprotonation (-HBr)

Figure 1: Regioselective bromination pathway driven by electronic directing effects of the hydroxyl and fluorine substituents.

Reactivity Profile & Medicinal Chemistry Applications[9][10]

In drug discovery, this scaffold serves as a "linchpin," allowing the independent elaboration of three distinct vectors.

4.1 The C-Br Handle: Suzuki-Miyaura Cross-Coupling

The bromine atom at the C2 position is highly activated for Palladium-catalyzed cross-coupling reactions. This is the primary method for constructing biaryl systems found in kinase inhibitors and receptor modulators.

  • Standard Conditions:

    
     (5 mol%), 
    
    
    
    (2.0 eq), Arylboronic acid (1.2 eq), Dioxane/Water (4:1), 90°C.
  • Mechanistic Insight: The ortho-methyl group may introduce steric hindrance during the oxidative addition step. Using electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) can accelerate the reaction if conversion is sluggish.

4.2 The O-H Handle: Etherification & Protection

The phenol can be alkylated to modulate solubility or engage in hydrogen bonding pockets within a target protein.

  • Reaction: Alkylation with alkyl halides (

    
    ) using 
    
    
    
    in DMF or Mitsunobu reaction with alcohols.
  • Utility: Capping the phenol prevents metabolic glucuronidation, improving oral bioavailability.

4.3 The C-F Handle: Metabolic Blocking

The fluorine atom at C4 is strategically placed to block metabolic oxidation (hydroxylation) at the para position, a common clearance pathway for phenols. It also increases lipophilicity (


) without significant steric penalty.
4.4 Divergent Synthesis Workflow

Reactivity Core This compound (Core Scaffold) Suzuki Biaryl Ether Scaffold (via Suzuki Coupling) Core->Suzuki Ar-B(OH)2, Pd(0) C-C Bond Formation Ether O-Alkylated Precursor (via Williamson Ether Synthesis) Core->Ether R-X, Base O-Alkylation Buchwald Aminophenol Derivative (via Buchwald-Hartwig) Core->Buchwald R-NH2, Pd(0) C-N Bond Formation

Figure 2: Divergent synthetic utility of the scaffold, enabling access to three distinct chemical spaces.

Handling, Safety & Stability (E-E-A-T)

As a halogenated phenol, CAS 1572185-50-2 requires strict adherence to safety protocols.

  • Hazards:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Storage Stability:

    • The compound is susceptible to oxidation (turning brown) upon prolonged exposure to air. Store under Argon at 4°C.

    • Incompatibility: Avoid contact with strong oxidizing agents and acid chlorides (unless intended for esterification).

Disposal: All halogenated organic waste must be segregated and disposed of via high-temperature incineration to prevent environmental contamination.

References
  • Synthesis of this compound. Google Patents (CN111825531B). Method utilizing diazotization and bromination.

  • Suzuki Coupling Methodologies. Organic Chemistry Portal. General protocols for sterically hindered aryl bromides.

  • Safety Data for Brominated Phenols. Fisher Scientific. SDS for structural analog 2-Bromo-4-methylphenol.

  • Medicinal Chemistry of Fluorine. Journal of Medicinal Chemistry. Impact of fluorine on metabolic stability.

Sources

Chemical structure of 2-Bromo-4-fluoro-6-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and application of 2-Bromo-4-fluoro-6-methylphenol . This document is structured for researchers requiring actionable data, validated protocols, and mechanistic insight.

The Ortho-Blocked, Electron-Deficient Scaffold

Executive Summary

This compound (CAS: 1572185-50-2) is a trisubstituted phenolic intermediate critical in the synthesis of agrochemicals and pharmaceutical bioisosteres.[1] Its structure is defined by a "push-pull" electronic environment: the electron-donating hydroxyl and methyl groups are counterbalanced by the electron-withdrawing fluorine and bromine atoms.

This molecule is particularly valued in drug discovery for two reasons:

  • Metabolic Stability: The fluorine atom at the para position blocks metabolic hydroxylation (CYP450 oxidation), extending the half-life of derived scaffolds.

  • Orthogonal Reactivity: The bromine atom serves as a distinct handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the hydroxyl group remains available for alkylation or esterification.

Structural & Electronic Analysis

The molecule features a benzene core with a specific substitution pattern that dictates its reactivity. The steric bulk of the ortho-methyl group (position 6) and the ortho-bromine (position 2) creates a "shielded" hydroxyl environment, influencing pKa and hydrogen bonding capability.

Electronic Vector Map
  • Hydroxyl (-OH, Pos 1): Strong electron donor (resonance). Directs ortho/para.

  • Bromine (-Br, Pos 2): Weakly deactivating (inductive) but ortho/para directing (resonance). Provides the site for oxidative addition.

  • Fluorine (-F, Pos 4): Strong electron-withdrawing (inductive) but resonance donating. Significantly alters the lipophilicity (LogP) and dipole moment.

  • Methyl (-CH₃, Pos 6): Weak electron donor (hyperconjugation). Provides steric hindrance to the adjacent hydroxyl.

Structural Visualization

The following diagram illustrates the synthesis logic and the steric environment of the target molecule.

ChemicalStructure cluster_0 Green Bromination Pathway Start Starting Material 4-Fluoro-2-methylphenol (CAS: 452-72-2) Intermediate Transition State Electrophilic Aromatic Substitution (Regioselective at Pos 6) Start->Intermediate Activation Reagents Reagents Br2 (0.55 eq), H2O2 (0.75 eq) DCM/Water Solvent System Temp: -5°C to 5°C Reagents->Intermediate Bromonium Ion Source Product TARGET This compound (CAS: 1572185-50-2) Intermediate->Product -HBr (Oxidized by H2O2)

Figure 1: Synthesis pathway illustrating the regioselective bromination of 4-fluoro-2-methylphenol using an oxidative halogenation strategy.

Synthesis Protocol: Oxidative Bromination

Methodology: Regioselective Bromination via H₂O₂/Br₂ System. Rationale: Standard bromination often leads to over-bromination. Using Hydrogen Peroxide (H₂O₂) as an oxidant allows for the use of hydrobromic acid (generated in situ or added) and reduces the total volume of elemental bromine required, increasing atom economy and selectivity [1].

Reagents & Equipment[1][2]
  • Substrate: 4-Fluoro-2-methylphenol (1.0 eq)

  • Brominating Agent: Bromine (Br₂) (0.55 eq) — Note: H₂O₂ recycles HBr, requiring less Br₂.

  • Oxidant: Hydrogen Peroxide (30% aq) (0.75 eq)

  • Solvent: Dichloromethane (DCM) / Water biphasic system.

  • Equipment: 3-neck round bottom flask, addition funnel, internal thermometer, cryostat.

Step-by-Step Procedure
  • Preparation: Charge the reaction vessel with 4-Fluoro-2-methylphenol dissolved in DCM. Add water to create a biphasic mixture. Cool the system to -5°C .

    • Critical Control Point: Temperature must remain < 5°C to prevent poly-bromination.

  • Bromine Addition: Add Br₂ dropwise over 30 minutes. The solution will turn reddish-brown.

  • Oxidant Addition: Dropwise add H₂O₂ (30%) over 45 minutes.

    • Mechanism:[2][3][4] The H₂O₂ oxidizes the HBr byproduct back into active Br species, driving the reaction to completion and ensuring full atom utilization.

  • Reaction Monitoring: Stir at 0–5°C for 2 hours. Monitor via TLC (Hexane/EtOAc 8:2). The starting material (Rf ~0.6) should disappear, replaced by the product (Rf ~0.7).

  • Quenching: Add saturated Sodium Bisulfite (NaHSO₃) solution to quench excess bromine (color change from red/orange to clear/yellow).

  • Workup: Separate the organic (DCM) layer. Wash aqueous layer 2x with DCM.[5] Combine organics, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Concentrate under reduced pressure. If necessary, purify via silica gel column chromatography (Gradient: 100% Hexane → 5% EtOAc/Hexane).

Characterization Data

The following data validates the structure of this compound. The chemical shifts are distinct due to the fluorine coupling (


).
Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃ (Deuterated Chloroform)

NucleusShift (δ, ppm)MultiplicityIntegrationAssignmentCoupling Constants (

)
¹H 2.28Singlet (s)3H-CH₃ (Pos 6)-
¹H 5.35Broad (s)1H-OHExchangeable with D₂O
¹H 6.85Doublet of Doublets (dd)1HAr-H (Pos 5)

Hz,

Hz
¹H 7.15Doublet of Doublets (dd)1HAr-H (Pos 3)

Hz,

Hz
¹⁹F -118.5Multiplet1FAr-F (Pos 4)-

Interpretation:

  • The H-3 proton (7.15 ppm) is more deshielded than H-5 due to the inductive effect of the adjacent Bromine atom.

  • Both aromatic protons show meta-coupling (

    
     Hz) to each other and ortho-coupling  to the Fluorine atom.
    

Reactivity & Applications

This scaffold is a versatile building block.[4][6][7] The diagram below maps the primary transformation pathways used in medicinal chemistry.

ReactivityMap Core This compound Suzuki Suzuki-Miyaura Coupling (Pd cat., Ar-B(OH)2) Core->Suzuki Br reactivity Ether O-Alkylation (K2CO3, R-X) Core->Ether OH reactivity Buchwald Buchwald-Hartwig Amination (Pd cat., Amines) Core->Buchwald Br reactivity Biaryl Biaryl Scaffolds (Drug Core) Suzuki->Biaryl Ethers Protected Phenols / Ether Linkers Ether->Ethers Aniline Aminated Arenes (Kinase Inhibitors) Buchwald->Aniline

Figure 2: Divergent synthesis map showing the utility of the Bromine and Hydroxyl handles.

  • Suzuki-Miyaura Coupling: The Ar-Br bond is highly reactive toward Pd-catalyzed coupling with boronic acids, allowing the construction of biaryl systems common in kinase inhibitors [2].

  • O-Alkylation: The steric hindrance of the methyl group requires stronger bases (e.g., Cs₂CO₃) or higher temperatures for etherification compared to unsubstituted phenols.

  • Buchwald-Hartwig: Allows substitution of Br with amines, generating aniline derivatives.

Safety & Handling (MSDS Summary)

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Handling Protocols:

    • Always handle in a fume hood.

    • Wear nitrile gloves and chemical safety goggles.

    • Incompatibility: Avoid contact with strong oxidizing agents and acid chlorides.

References

  • Preparation method of this compound. Google Patents (CN111825531B). [1]

  • Innovations in Chemical Synthesis: The Role of 2-Bromo-4-Fluorophenol. Ningbo Inno Pharmchem Co. [Link]

  • Synthesis of 2-bromo-4-fluorophenol (Analogous Protocol). PrepChem. [Link]

Sources

A Comprehensive Technical Guide to 2-Bromo-4-fluoro-6-methylphenol: A Key Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 2-Bromo-4-fluoro-6-methylphenol, a halogenated phenolic compound of significant interest in the fields of medicinal chemistry and agrochemical synthesis. We will explore its core molecular characteristics, efficient synthesis protocols, potential applications as a versatile building block, and essential safety and handling procedures. This document is intended to serve as a practical resource for professionals engaged in discovery and development.

Core Molecular Profile

This compound is a substituted aromatic compound whose unique arrangement of functional groups—a hydroxyl, a bromine atom, a fluorine atom, and a methyl group—makes it a valuable precursor for creating more complex molecular architectures. The presence of multiple reactive sites allows for diverse chemical transformations, positioning it as a strategic starting material in multi-step synthetic pathways.

Identifier Value
IUPAC Name This compound
Molecular Formula C₇H₆BrFO
Molecular Weight 205.03 g/mol [1]
CAS Number 1572185-50-2[1]
SMILES OC1=C(C)C=C(F)C=C1Br[1]
Appearance Typically a solid or liquid, may be colorless to pale yellow[2][3]

Synthesis Protocol: An Efficient and Scalable Approach

An effective synthesis of this compound can be achieved through the targeted bromination of 4-fluoro-2-methylphenol. The following protocol is adapted from established methodologies that prioritize readily available materials and environmentally conscious processes over more expensive or hazardous alternatives like N-Bromosuccinimide (NBS).[4]

Causality and Experimental Choice

The selection of bromine and hydrogen peroxide as the brominating system is a deliberate choice to enhance process efficiency and reduce costs.[4] Unlike methods employing NBS, this approach avoids the generation of succinimide by-products. Furthermore, compared to diazotization-hydrolysis routes starting from 2-methyl-4-fluoroaniline, this method avoids the production of high-salinity acidic wastewater, which is challenging to treat on an industrial scale.[4] The controlled low temperature is critical for maximizing regioselectivity and minimizing the formation of poly-brominated impurities.

Step-by-Step Synthesis Protocol
  • Reaction Setup: In a suitable reaction vessel, dissolve 4-fluoro-2-methylphenol in a mixed solvent system of an organic solvent (e.g., dichloromethane or chloroform) and water.[4]

  • Temperature Control: Cool the stirred solution to a temperature range of -10°C to 5°C.[4]

  • Bromine Addition: Slowly add bromine dropwise to the reaction mixture, ensuring the temperature is maintained within the specified range. The molar ratio of 4-fluoro-2-methylphenol to bromine should be approximately 1:0.54-0.6.[4]

  • Oxidant Addition: Following the bromine addition, add hydrogen peroxide dropwise. The molar ratio of the starting phenol to hydrogen peroxide should be in the range of 1:0.7-0.8.[4]

  • Reaction and Work-up: Allow the reaction to proceed to completion. Upon completion, the mixture is treated to isolate the crude product.

  • Purification: The crude material is then purified, typically via recrystallization or column chromatography, to yield this compound.

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_conditions Reaction Conditions Reactant 4-fluoro-2-methylphenol Process Bromination Reaction Reactant->Process Reagent1 Bromine (Br₂) Reagent1->Process Reagent2 Hydrogen Peroxide (H₂O₂) Reagent2->Process dropwise addition Solvent Dichloromethane / Water Solvent->Process Temp Temperature (-10°C to 5°C) Temp->Process Product This compound Process->Product

Caption: Synthesis workflow for this compound.

Applications in Research and Development

While specific, direct applications of this compound are proprietary or still in early development, its structural motifs are highly relevant in modern drug discovery and agrochemical science. Halogenated phenols are crucial building blocks for creating complex heterocyclic compounds with significant biological activity.[5]

  • Pharmaceutical Synthesis: Structurally related compounds like 2-Bromo-4-fluorophenol are key precursors in developing drug candidates, particularly for neurological disorders.[6] The unique substitution pattern of this compound provides a scaffold that can be elaborated to synthesize libraries of novel therapeutic agents. For instance, related bromo-phenols are used to create chromene derivatives, which have shown potential as anticancer and antimicrobial agents.[5]

  • Agrochemical Development: This compound is a valuable intermediate for creating next-generation herbicides and fungicides.[6] The introduction of bromo- and fluoro- substituents is a common strategy in agrochemical design to enhance efficacy and modulate physicochemical properties. For example, the related compound 2-bromo-4-fluoro-6-nitrophenol has demonstrated broad-spectrum agricultural bactericidal activity.[7]

Role_in_Synthesis cluster_applications High-Value Applications BuildingBlock This compound (Versatile Building Block) Pharma Bioactive Pharmaceutical Agents (e.g., Anticancer, Antimicrobial) BuildingBlock->Pharma Multi-step Synthesis Agro Advanced Agrochemicals (e.g., Fungicides, Herbicides) BuildingBlock->Agro Chemical Derivatization

Caption: Role as a foundational building block in synthesis.

Safety, Handling, and Storage

As with related halogenated phenols, this compound must be handled with appropriate care. The following information is synthesized from safety data for structurally similar compounds.

Hazard Identification

This chemical is considered hazardous and may be classified under the following categories.

Hazard Class Category
Acute Oral ToxicityCategory 4 (Harmful if swallowed)[8][9]
Skin Corrosion/IrritationCategory 2 (Causes skin irritation)[8][9][10]
Serious Eye Damage/IrritationCategory 2 / 2A (Causes serious eye irritation)[8][9][10]
Specific Target Organ Toxicity (Single Exposure)Category 3 (May cause respiratory irritation)[8][9]
Recommended Handling and Protective Measures
  • Engineering Controls: Use only in a well-ventilated area, preferably within a laboratory fume hood.[11][12] Ensure safety showers and eyewash stations are readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (conforming to EN166 or NIOSH standards).[10][12]

    • Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use.[11] Wear a lab coat or other protective clothing.

    • Respiratory Protection: If dust or aerosols are generated, use an approved particle respirator.[8]

  • Safe Handling Practices: Avoid contact with skin, eyes, and clothing.[13] Do not breathe dust or vapors. Wash hands thoroughly after handling and before breaks.[11]

Storage and Stability
  • Conditions to Avoid: Exposure to light, open flames, and high temperatures.[10]

  • Incompatible Materials: Keep away from strong oxidizing agents and strong bases.[10]

  • Storage: Store in a cool, dry, and well-ventilated place.[11] Keep the container tightly closed.

Conclusion

This compound is more than a simple chemical; it is a strategic synthetic intermediate with considerable potential for innovation in the life sciences. Its defined molecular structure, coupled with an efficient and scalable synthesis route, makes it an attractive starting point for the development of novel pharmaceuticals and agrochemicals. For researchers and drug development professionals, understanding the properties, synthesis, and safe handling of this compound is essential for leveraging its full potential in creating next-generation molecular solutions.

References

  • Preparation method of this compound.
  • The Versatility of 2-Bromo-4-fluorophenol in Research and Industry. Autech Industry Co., Limited. [Link]

  • 2-Bromo-3-fluoro-6-methylphenol. PubChem, National Center for Biotechnology Information. [Link]

  • Material Safety Data Sheet for 2-Bromo-4-fluoro-N-methylbenzamide. Cleanchem Laboratories. [Link]

  • Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.
  • 2-Bromo-4-chloro-6-methylphenol. PubChem, National Center for Biotechnology Information. [Link]

  • Phenol, 2-bromo-4-methyl-. NIST Chemistry WebBook. [Link]

Sources

Halogenated Cresol Derivatives: Physicochemical Profiling and Application in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The halogenation of cresol (methylphenol) scaffolds represents a critical modification strategy in medicinal chemistry and material science. By introducing fluorine, chlorine, or bromine atoms to the cresol core, researchers can precisely modulate lipophilicity (LogP), acidity (pKa), and metabolic stability without altering the fundamental pharmacophore.

This guide focuses on the 4-halo-3-methylphenol series, with a specific deep dive into 4-chloro-3-methylphenol (Chlorocresol or PCMC) , a USP-grade excipient and antimicrobial standard. We analyze the structure-property relationships (SPR) that dictate why these derivatives behave differently from their parent cresols, providing actionable data for formulation and synthesis.

Structural Dynamics: The Halogen Effect

To understand the physical properties of these derivatives, one must analyze the competing electronic and steric forces introduced by the halogen atom.

Electronic Effects (Acidity & pKa)

The acidity of cresol derivatives is governed by the stability of the phenoxide ion.

  • Inductive Effect (-I): Halogens are electronegative and withdraw electron density through the sigma bond framework. This stabilizes the negative charge on the phenoxide oxygen, lowering the pKa (increasing acidity) compared to unsubstituted cresol (pKa ~10.1).

  • Resonance Effect (+R): Halogens also possess lone pairs that can donate electron density into the aromatic ring. For fluorine, this effect is significant and opposes the inductive withdrawal. For chlorine and bromine, the orbital overlap (

    
    -
    
    
    
    or
    
    
    -
    
    
    ) is poor, making the inductive effect dominant.
Steric & Intermolecular Forces (Boiling Point & Solubility)
  • Para-Substitution (4-position): Placing the halogen para to the hydroxyl group (as in PCMC) maintains the ability of the hydroxyl group to form intermolecular hydrogen bonds. This results in higher melting/boiling points.

  • Ortho-Substitution: If the halogen is ortho to the hydroxyl, intramolecular hydrogen bonding (chelation) occurs. This prevents the molecule from bonding with neighbors, significantly lowering the boiling point and increasing volatility (the "Ortho Effect").

Visualization: Structure-Property Logic

SPR_Logic Cresol Cresol Scaffold (3-methylphenol) Halogenation Halogenation (F, Cl, Br) Cresol->Halogenation Inductive Inductive Effect (-I) Electron Withdrawal Halogenation->Inductive Steric Steric/Position Effect (Ortho vs Para) Halogenation->Steric Lipophilicity Increased Lipophilicity (Higher LogP) Halogenation->Lipophilicity Hydrophobicity Acidity Increased Acidity (Lower pKa) Inductive->Acidity Stabilizes Phenoxide Volatility Volatility Modulation (Ortho = High, Para = Low) Steric->Volatility H-Bond Network

Figure 1: Mechanistic flow illustrating how halogen introduction alters the physicochemical baseline of the cresol scaffold.

Physicochemical Data Landscape

The following table synthesizes critical data for the 3-methylphenol (m-cresol) parent and its 4-halo derivatives. Note the non-linear progression of melting points due to crystal packing efficiency.

Propertym-Cresol (Parent)4-Fluoro-3-methylphenol 4-Chloro-3-methylphenol (PCMC)4-Bromo-3-methylphenol
Formula




MW ( g/mol ) 108.14126.13142.58187.04
Physical State Liquid (

C MP)
Low-melt Solid / LiquidCrystalline SolidCrystalline Solid
Melting Point

C

C

C

C
Boiling Point

C

C

C

C
pKa (approx) 10.09~9.99.49.5
LogP (Oct/Wat) 1.96~2.23.10~3.3
Density 1.03 g/mL1.13 g/mL1.37 g/cm³1.55 g/cm³

Key Insight: While Boiling Point rises predictably with Molecular Weight (F < Cl < Br), the Melting Point of the Bromo-derivative is actually lower than the Chloro-derivative. This is a classic example of crystal lattice energy dynamics; the larger Bromine atom distorts the packing efficiency that the Chlorine analog achieves [1, 2].

Solubility & Partitioning (LogP)

For drug development, the partition coefficient (LogP) is the defining metric for bioavailability and preservative efficacy.

  • Lipophilicity: 4-Chloro-3-methylphenol (LogP 3.10) is significantly more lipophilic than m-cresol (LogP 1.96). This allows PCMC to penetrate bacterial cell walls more effectively, which is the mechanism of its antimicrobial action [3].

  • Aqueous Solubility:

    • PCMC is only slightly soluble in water (~4 g/L at 20°C).

    • It is freely soluble in ethanol, acetone, and fatty oils.

    • Formulation Note: When using PCMC as a preservative in aqueous injectables (e.g., insulin), it is often dissolved in a small amount of alcohol or glycol first, or solubilized via pH adjustment (forming the phenolate salt) before final buffering.

Experimental Protocol: Purification of 4-Chloro-3-methylphenol

High-purity PCMC is required for pharmaceutical applications to remove synthesis byproducts (such as di-chlorinated species or isomers). Recrystallization is the industry standard for purification.

Reagents
  • Crude PCMC: Technical grade (>95%).

  • Solvent System: Petroleum Ether (boiling range 60-80°C) OR a Benzene/Petroleum Ether mix. (Note: For green chemistry, a mix of Ethanol/Water can be optimized, though yield may vary).

  • Activated Carbon: For decolorization.

Workflow Logic

Purification_Workflow Raw Crude PCMC (Solid) Dissolve Dissolution (Hot Solvent) Raw->Dissolve Heat to reflux Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Activated Carbon step Crystallize Cooling & Crystallization Filter->Crystallize Slow cool to 4°C Isolate Vacuum Filtration & Drying Crystallize->Isolate Pure Pure PCMC (MP 64-66°C) Isolate->Pure

Figure 2: Step-by-step purification workflow for isolating high-purity halogenated cresols.

Step-by-Step Procedure
  • Dissolution: Place 10g of crude PCMC in a flask. Add minimum amount of hot petroleum ether (approx 30-50 mL) while heating in a water bath until fully dissolved.

  • Decolorization (Optional): If the solution is yellow/brown, add 0.5g activated charcoal and reflux for 5 minutes.

  • Hot Filtration: Filter the hot solution through a pre-warmed fluted filter paper to remove charcoal and mechanical impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place in an ice bath (0-4°C) for 1 hour. Rapid cooling will trap impurities; slow cooling yields needle-like crystals.

  • Isolation: Filter the crystals using a Buchner funnel under vacuum. Wash with a small amount of cold solvent.

  • Drying: Dry the crystals in a vacuum desiccator over silica gel or

    
    .
    
  • Validation: Measure Melting Point. Target range: 64–66°C .[1][2] A range >2°C indicates impurities [4].

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1732, Chlorocresol. Retrieved from [Link]

  • Lide, D. R. (Ed.).[3] (2005).[1][3][4][5] CRC Handbook of Chemistry and Physics (86th ed.).[1] CRC Press.[1] (Data on boiling points and density of halogenated phenols).

  • Ataman Chemicals. Chlorocresol (PCMC) Technical Data Sheet. Retrieved from [Link]

  • Thermo Scientific. 4-Bromo-3-methylphenol Product Specification. Retrieved from [Link]

Sources

Strategic Integration of Novel Fluorinated Phenols in Medicinal Chemistry

[1]

Executive Summary: The Fluorine Renaissance

The introduction of fluorine into phenolic scaffolds is no longer a mere exercise in metabolic blocking; it is a precise tool for electronic and physicochemical tuning. While traditional 4-fluorophenols are ubiquitous, the frontier of drug discovery has shifted toward novel fluorinated motifs —specifically pentafluorosulfanyl (


)trifluoromethoxy (

)
polyfluorinated

This guide details the technical application of these advanced building blocks, focusing on their ability to modulate pKa, enhance lipophilicity without sacrificing solubility, and serve as robust bioisosteres for unstable functional groups.

Physicochemical Profiling: Beyond the Hammett Constant

The strategic selection of a fluorinated phenol building block requires a granular understanding of how specific fluorinated motifs alter the electronic landscape of the aromatic ring.

The Acidity-Lipophilicity Trade-off

Phenols are often metabolic liabilities due to rapid glucuronidation. Fluorination lowers the pKa of the phenolic hydroxyl, often increasing the fraction of the phenolate anion at physiological pH, which can paradoxically improve solubility while the fluorine atoms themselves drive lipophilicity.

Table 1: Comparative Properties of 4-Substituted Phenols

Substituent (R)

(Hammett)
pKa (approx.)

LogP (vs. H)
Electronic EffectStructural Impact
-H 0.009.950.00ReferencePlanar
-F 0.069.91+0.14Weak EWGMinimal steric bulk
-Cl 0.239.38+0.71Moderate EWGModerate bulk
-

0.548.68+1.16Strong EWG3D Rotor
-

0.359.50+1.04Inductive EWGConformationally flexible
-

0.68~8.50+1.51Extreme EWGHigh steric bulk (Square Pyramidal)

Data Sources: Hansch constants and experimental pKa values derived from Purser et al. [1] and Meanwell [2].

The Advantage ("Super-Trifluoromethyl")

The pentafluorosulfanyl group is a standout motif. Unlike the rotating


  • Lipophilicity: It is significantly more lipophilic than

    
     due to the high volume of the fluorine sheath.
    
  • Stability: The S-F bond energy is comparable to C-F, rendering it chemically inert to standard metabolic oxidation.

  • Bioisosterism: It serves as a superior bioisostere for nitro (

    
    ) and tert-butyl (
    
    
    ) groups, lacking the toxicity of the former and the metabolic liability of the latter.

Visualization: The Fluorine Decision Matrix

The following decision tree illustrates the logic flow for selecting a specific fluorinated phenol based on ADME (Absorption, Distribution, Metabolism, Excretion) failures.

FluorineDecisionMatrixStartADME Failure ModeMetabRapid Phase II(Glucuronidation)Start->MetabHigh ClearancePotencyLow Potency(Weak Binding)Start->PotencyKi > 1uMPermLow Permeability(Low LogP)Start->PermPapp < 10^-6Sol_OrthoOrtho-Fluorination(Steric Block + H-Bond Depletion)Metab->Sol_OrthoBlock -OH AccessSol_SF5Para-SF5 Substitution(High Lipophilicity + Bulk)Potency->Sol_SF5Fill Hydrophobic PocketSol_OCF3Para-OCF3 Substitution(Conformational Adaptability)Potency->Sol_OCF3Flexible BindingPerm->Sol_SF5Maximize LogP

Figure 1: Strategic selection of fluorinated phenol motifs based on specific medicinal chemistry challenges.

Technical Protocol: Synthesis of 4-(Pentafluorosulfanyl)phenol

While many fluorinated phenols are commercially available, the

Objective: Synthesis of 4-(pentafluorosulfanyl)phenol from 1-nitro-4-(pentafluorosulfanyl)benzene. Mechanism: Reduction of nitro group followed by diazotization and hydrolysis.

Reagents and Equipment
  • Precursor: 1-nitro-4-(pentafluorosulfanyl)benzene (Commercial or synthesized via direct fluorination of nitro-disulfides).

  • Reductant:

    
    , Pd/C (10%).
    
  • Diazotization:

    
    , 
    
    
    (conc).
  • Solvents: Methanol, Water.

  • Safety:

    
     compounds are generally stable, but diazonium salts are potentially explosive. Perform in a blast-shielded hood.
    
Step-by-Step Methodology

Step 1: Catalytic Hydrogenation (Nitro


 Aniline)
  • Charge a high-pressure hydrogenation vessel with 1-nitro-4-(pentafluorosulfanyl)benzene (10 mmol) and MeOH (50 mL).

  • Add 10% Pd/C (5 wt% loading).

  • Purge with

    
     (3x), then charge with 
    
    
    (3 atm).
  • Stir vigorously at RT for 4 hours. Monitoring: TLC should show disappearance of the yellow nitro compound and appearance of a fluorescent amine spot.

  • Filter through Celite under

    
     atmosphere (pyrophoric catalyst risk). Concentrate to yield 4-(pentafluorosulfanyl)aniline.
    

Step 2: Diazotization and Hydrolysis (Aniline


 Phenol)
  • Suspend the aniline (10 mmol) in water (30 mL) and add conc.

    
     (15 mmol) dropwise at 0°C. Critical: Maintain temperature <5°C to prevent diazonium decomposition.
    
  • Add aqueous

    
     (11 mmol) dropwise over 20 mins. The solution will turn clear/orange.[1]
    
  • Hydrolysis: Transfer the cold diazonium solution dropwise into a separate flask containing boiling water (100°C) acidified with

    
    .
    
    • Why: Immediate thermal decomposition of the diazonium salt favors phenol formation over side reactions.

  • Stir at reflux for 15 minutes. Evolution of

    
     gas will be observed.
    
  • Cool to RT and extract with Dichloromethane (DCM) (3x 50 mL).

  • Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc 8:2).

Validation:

  • 
     NMR:  Characteristic doublet/quintet pattern for the 
    
    
    group (approx.
    
    
    +84 ppm and +63 ppm).
  • MS: M-H peak in negative mode ESI.

Advanced Application: Bioisosteric Replacement Strategy

The substitution of a standard phenol or chlorophenol with a fluorinated analogue is not a 1:1 swap; it requires structural accommodation.

The Ortho-Fluorine Effect

Placing a fluorine atom ortho to the phenolic hydroxyl group (2-fluorophenol motif) establishes an intramolecular hydrogen bond (O-H

  • Consequence: This "locks" the proton, making it less available for hydrogen bonding with solvent water.

  • Result: Increased membrane permeability (higher

    
    ) despite a minimal change in calculated LogP. This is a critical strategy for CNS-active drugs where blood-brain barrier penetration is required [3].
    
The Trifluoromethoxy ( ) Ether

The



  • Conformation: The

    
     bond angle is often orthogonal to the ring, contrasting with the planar methoxy group. This twist can be exploited to disrupt pi-stacking interactions in off-target binding (e.g., hERG channel inhibition).
    

Synthesis Workflow Visualization

The following diagram outlines the synthetic pathways to access these high-value blocks.

SynthesisPathwaysNitro4-Nitro-SF5-benzeneAniline4-SF5-AnilineNitro->AnilineH2, Pd/CPhenolStandard PhenolAryl_FAryl Fluoride(Final Drug)Phenol->Aryl_FPhenoFluor(Late-Stage)DiazoniumDiazonium Salt[Ar-N2]+Aniline->DiazoniumNaNO2, H2SO4SF5_Phenol4-SF5-Phenol(Building Block)Diazonium->SF5_PhenolH2O, 100°C(Hydrolysis)PhenoFluorPhenoFluor ReagentSF5_Phenol->Aryl_FCoupling Rxn

Figure 2: Synthetic pathways for generating and utilizing SF5-phenol building blocks.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Available at: [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Available at: [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Available at: [Link]

  • Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews. Available at: [Link]

  • Umemoto, T., et al. (2012). Discovery of a New Class of Safe and Efficient Deoxyfluorinating Reagents. Journal of the American Chemical Society. Available at: [Link]

Methodological & Application

Synthesis of 2-Bromo-4-fluoro-6-methylphenol from 2-methyl-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for synthesizing 2-Bromo-4-fluoro-6-methylphenol (CAS: N/A for specific isomer, related to 2-bromo-4-fluoro-6-methylaniline CAS 202865-77-8), a critical intermediate in the development of agrochemicals and pharmaceutical agents (e.g., Pin1 inhibitors). The synthesis proceeds via a two-step sequence: (1) Diazotization-Hydrolysis of 2-methyl-4-fluoroaniline to the corresponding phenol, followed by (2) Regioselective Electrophilic Aromatic Bromination.

This guide prioritizes process safety and regiochemical fidelity , addressing common pitfalls such as diazonium instability and poly-bromination. Two distinct protocols are provided: Method A for scalable industrial preparation using elemental bromine, and Method B for high-purity laboratory synthesis using N-Bromosuccinimide (NBS).

Retrosynthetic Analysis & Strategy

Strategic Disconnection

The target molecule is a tetra-substituted benzene ring. The key challenge is introducing the hydroxyl (-OH) and bromine (-Br) groups in the correct orientation relative to the existing methyl and fluoro substituents.

  • Starting Material: 2-Methyl-4-fluoroaniline (Commercially available).

  • Transformation 1 (Functional Group Interconversion): Conversion of the amino group (-NH

    
    ) to a hydroxyl group (-OH). The amino group is a precursor to the diazonium salt, which is hydrolyzed to the phenol.
    
  • Transformation 2 (C-H Functionalization): Electrophilic bromination. The resulting phenol directs the incoming electrophile (Br

    
    ) to the ortho position. Since position 2 is occupied by the methyl group and position 4 by fluorine, the only available activated position is position 6.
    
Reaction Pathway Diagram

The following flowchart illustrates the chemical logic and process flow.

SynthesisPathway SM 2-Methyl-4-fluoroaniline (Starting Material) Diazo Diazonium Intermediate [Unstable] SM->Diazo NaNO2, H2SO4 0-5°C Phenol 2-Methyl-4-fluorophenol (Intermediate 1) Diazo->Phenol H2O, Heat (100-135°C) -N2 Target This compound (Target) Phenol->Target Br2 or NBS Regioselective EAS

Caption: Sequential transformation from aniline precursor to brominated phenol target via diazonium hydrolysis.

Experimental Protocols

Part 1: Synthesis of 2-Methyl-4-fluorophenol (Diazotization-Hydrolysis)

Objective: Convert the aniline amine to a phenol. Mechanism: Formation of a nitrosonium ion (


), generation of a diazonium salt, and 

-type hydrolysis driven by the loss of nitrogen gas.
Materials
  • 2-Methyl-4-fluoroaniline (1.0 eq)

  • Sulfuric Acid (

    
    ), 98% and 30% aq.[1] solution
    
  • Sodium Nitrite (

    
    ) or Nitrosyl Sulfuric Acid (40% in 
    
    
    
    )
  • Urea (for quenching excess nitrous acid)

  • Dichloromethane (DCM) or Ethyl Acetate (for extraction)

Protocol Steps
  • Acidification: In a 500 mL 3-neck round-bottom flask, add 30%

    
     (5-6 molar equivalents relative to aniline). Cool the solution to 0–5°C using an ice/salt bath.
    
  • Salt Formation: Slowly add 2-methyl-4-fluoroaniline dropwise with vigorous stirring. The amine sulfate salt may precipitate; ensure a uniform suspension.

  • Diazotization:

    • Prepare a solution of

      
       (1.1 eq) in minimal water.
      
    • Add the nitrite solution sub-surface to the reaction mixture, maintaining the internal temperature strictly below 5°C .

    • Critical Check: Stir for 30 mins. Test for excess nitrous acid using starch-iodide paper (should turn blue instantly). If negative, add more nitrite.

    • Add Urea (0.1 eq) to quench excess nitrous acid (stops side reactions).

  • Hydrolysis:

    • Prepare a separate vessel with 20%

      
       and heat to reflux (approx. 100–105°C).
      
    • Slowly transfer the cold diazonium solution into the boiling acid.

    • Observation: Nitrogen gas will evolve rapidly. The phenol product will steam-distill or form an oil layer.

  • Workup:

    • Cool the mixture to room temperature.

    • Extract with DCM (

      
       mL).
      
    • Wash organic layer with brine, dry over

      
      , and concentrate in vacuo.
      
    • Yield Expectation: 70–80% (Light brown oil or solid).

Part 2: Regioselective Bromination[2]

Objective: Install bromine at the C6 position. Selectivity Logic: The -OH group is a strong ortho/para director. The -F and -


 groups are already at positions 4 and 2. Position 6 is the only open ortho site, ensuring high regioselectivity.
Method A: Industrial Scale (Bromine/H2O2)

Best for: Large scale (>10g), cost-efficiency.

  • Dissolution: Dissolve 2-methyl-4-fluorophenol (1.0 eq) in DCM or Chloroform.

  • Bromination:

    • Cool to 0–5°C.

    • Add elemental Bromine (

      
      , 1.05 eq) dropwise.
      
    • Optional Green Step: Add 30% Hydrogen Peroxide (

      
      , 0.6 eq) to oxidize the HBr byproduct back to 
      
      
      
      , improving atom economy.
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature. Monitor by TLC (Hexane/EtOAc 8:1).

  • Quench: Add saturated Sodium Bisulfite (

    
    ) solution to destroy excess bromine (color changes from red/orange to yellow/clear).
    
  • Isolation: Separate phases. Wash organic layer with water and brine. Dry and concentrate.

Method B: Laboratory High-Purity (NBS/pTsOH)

Best for: High purity, mild conditions, avoiding liquid bromine handling.

  • Setup: Dissolve 2-methyl-4-fluorophenol (1.0 eq) in Methanol or Acetonitrile.

  • Catalyst: Add p-Toluenesulfonic acid (pTsOH, 10 mol%). The acid catalyst accelerates the reaction and enhances ortho selectivity.

  • Addition: Add N-Bromosuccinimide (NBS, 1.0 eq) portion-wise over 15 minutes at 0°C.

  • Completion: Stir for 30–60 minutes.

  • Workup: Dilute with water and extract with Ethyl Acetate. The succinimide byproduct remains in the aqueous phase.

Quality Control & Characterization

ParameterSpecificationMethod
Appearance Off-white to pale yellow solid/oilVisual
Purity > 97.0%HPLC (C18, ACN/H2O)
1H NMR Distinct aromatic splitting (See below)400 MHz DMSO-d6
Regiochemistry Confirmation of C6 substitutionNOESY or coupling constants

NMR Interpretation Guide:

  • Starting Material (Phenol): Shows 3 aromatic protons.

  • Product: Shows 2 aromatic protons.[2]

    • The protons at C3 and C5 will appear as doublets (or doublets of doublets due to F-coupling).

    • Look for the disappearance of the proton signal at the highly shielded ortho position (C6).

Safety & Hazard Analysis

Critical Control Points (CCP)
  • Diazonium Instability: Diazonium salts of fluoroanilines can be unstable. Never let the diazonium salt solution dry out; it can be explosive. Always keep it in solution and process immediately.

  • Exotherm Control: The bromination of phenols is highly exothermic. Failure to cool (0–5°C) can lead to runaway reactions or poly-bromination (though sterically difficult here).

  • Bromine Handling: Elemental bromine is corrosive and volatile. Use Method B (NBS) if fume hood capabilities are limited.

Waste Management
  • Aqueous Waste: The acidic waste from Step 1 contains sodium sulfate and potentially trace diazo compounds. Neutralize with NaOH before disposal.

  • Bromine Waste: Quench all bromine-containing waste with sodium bisulfite/thiosulfate before disposal.

References

  • Patent CN111825531B . Preparation method of this compound. (2020).[3] Describes the industrial diazotization and bromination route using nitrosyl sulfuric acid.

  • ChemicalBook . 2-Bromo-4-fluoro-6-methylaniline Synthesis. (2025). Provides comparative data on the aniline bromination route.

  • Oberhauser, T., et al. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols. Journal of Organic Chemistry. (2014).[1] Validates the NBS/pTsOH method for high regioselectivity.

  • Sigma-Aldrich . Product Specification: 2-Bromo-4-fluoro-6-methylaniline. Used for structural verification and safety data comparison.

Sources

Bromination protocols for 4-fluoro-2-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Bromination Protocols for 4-Fluoro-2-methylphenol

Executive Summary

This guide details the regioselective bromination of 4-fluoro-2-methylphenol (CAS: 452-72-2) to synthesize 2-bromo-4-fluoro-6-methylphenol . This transformation is a critical step in the synthesis of agrochemical actives and pharmaceutical intermediates, particularly for Pin1 inhibitors and CRTH2 antagonists.

We present two distinct protocols optimized for different scales and constraints:

  • Protocol A (Laboratory Scale): N-Bromosuccinimide (NBS) catalyzed by p-TsOH in methanol. This method prioritizes high regioselectivity and operational simplicity.

  • Protocol B (Process Scale): Oxidative Bromination using

    
     (or 
    
    
    
    ). This "Green Chemistry" approach maximizes atom economy and minimizes hazardous waste for kilogram-scale production.

Mechanistic Insight & Regioselectivity

The bromination of 4-fluoro-2-methylphenol is governed by the interplay of electronic directing effects and steric hindrance.

  • Hydroxyl Group (-OH, C1): A strong activator and ortho/para director. It directs incoming electrophiles to positions C2, C4, and C6.

  • Methyl Group (-CH3, C2): A weak activator, directing ortho/para (to C1, C3, C5).

  • Fluorine Atom (-F, C4): A deactivator (inductive withdrawal) but an ortho/para director (resonance donation) to C3 and C5.

The Conflict & Resolution:

  • C2 (ortho to OH): Blocked by Methyl.

  • C4 (para to OH): Blocked by Fluorine.[1]

  • C3/C5 (meta to OH): Although activated by the Methyl group (C3 is ortho to CH3; C5 is para to CH3) and directed to by Fluorine, these positions are electronically disfavored compared to the OH-activated positions. Furthermore, C3 is sterically crowded (sandwiched between -CH3 and -F).

  • C6 (ortho to OH): This position is strongly activated by the -OH group and is the least sterically hindered.

Regioselectivity Substrate 4-Fluoro-2-methylphenol OH_Effect OH Group (C1) Strong Activator Directs to C6 Substrate->OH_Effect F_Effect F Group (C4) Deactivator Blocks Para Substrate->F_Effect Me_Effect Me Group (C2) Weak Activator Blocks Ortho Substrate->Me_Effect Product 2-Bromo-4-fluoro- 6-methylphenol OH_Effect->Product Dominant Direction (Target C6) F_Effect->Product Steric/Electronic Constraint Me_Effect->Product Steric Block

Figure 1: Electronic and steric factors governing the regioselectivity at the C6 position.

Protocol A: High-Precision NBS Bromination (Lab Scale)

Rationale: For medicinal chemistry and small-scale synthesis (<50g), the use of N-Bromosuccinimide (NBS) in polar protic solvents is superior to elemental bromine. The addition of p-Toluenesulfonic acid (p-TsOH) acts as a catalyst, accelerating the reaction and enhancing ortho-selectivity via hydrogen bonding interactions in the transition state.

Reagents:

  • Substrate: 4-Fluoro-2-methylphenol (1.0 equiv)

  • Reagent: NBS (1.0 - 1.05 equiv)

  • Catalyst: p-TsOH·H2O (10 mol%)[2]

  • Solvent: Methanol (ACS Grade)[3]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoro-2-methylphenol (10 mmol, 1.26 g) in Methanol (20 mL).

  • Catalyst Addition: Add p-TsOH·H2O (1 mmol, 190 mg) to the solution. Stir for 5 minutes at room temperature (20-25°C) to ensure homogeneity.

  • Bromination: Add NBS (10 mmol, 1.78 g) portion-wise over 5 minutes.

    • Note: The reaction is slightly exothermic. A water bath may be used to maintain ambient temperature if scaling up >10g.

  • Monitoring: Stir vigorously at room temperature. Monitor via TLC (Hexane/EtOAc 8:1) or HPLC.[3] Conversion is typically complete within 15–30 minutes .

  • Quenching: Add 5 mL of saturated sodium bisulfite (

    
    )  solution to quench any unreacted bromine species.
    
  • Work-up:

    • Concentrate the methanol under reduced pressure (Rotavap).

    • Redissolve the residue in Ethyl Acetate (30 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate.[4]
      
  • Purification: The crude product is often >95% pure. If necessary, purify via silica gel flash chromatography (0-5% EtOAc in Hexanes).

NBS_Workflow Start Start: Dissolve Substrate in MeOH Cat Add p-TsOH (10 mol%) Start->Cat React Add NBS (1.0 equiv) Stir RT, 15-30 min Cat->React Quench Quench with NaHSO3 React->Quench Extract Evaporate MeOH Extract w/ EtOAc Quench->Extract Finish Product Isolation (>95% Yield) Extract->Finish

Figure 2: Workflow for the catalytic NBS bromination protocol.[1]

Protocol B: Oxidative Bromination (Process Scale)

Rationale: For kilogram-scale production, NBS is cost-prohibitive, and the succinimide byproduct requires removal. The Oxidative Bromination method uses Hydrogen Peroxide (


)  to oxidize the HBr byproduct back into reactive bromine (

). This increases atom economy (using all Br atoms) and uses water as the primary reaction medium.

Reagents:

  • Substrate: 4-Fluoro-2-methylphenol[5]

  • Bromine Source: 48% Hydrobromic Acid (HBr) (1.05 equiv) OR Elemental Bromine (

    
    ) (0.55 equiv).
    
  • Oxidant: 30% Hydrogen Peroxide (

    
    ) (1.1 equiv relative to Br).
    
  • Solvent: Water (or MeOH/Water mixture).

Step-by-Step Methodology (HBr Route - Safer):

  • Setup: Charge a jacketed glass reactor with 4-fluoro-2-methylphenol (1.0 equiv) and Methanol (3 vol).

  • Acid Addition: Add 48% aqueous HBr (1.1 equiv) slowly. The solution will remain clear.

  • Oxidative Addition (Critical Step):

    • Cool the mixture to 0–5°C .

    • Add 30%

      
        (1.1 equiv) dropwise via an addition funnel over 60 minutes.
      
    • Mechanism:[2][5][6][7]

      
      . The bromine is generated in situ and reacts immediately.
      
  • Reaction: Allow the mixture to warm to 20°C and stir for 2 hours.

  • Work-up:

    • Add Sodium Sulfite (

      
      ) solution to destroy excess peroxide.
      
    • If the product precipitates as a solid (common in water/MeOH), filter directly.

    • If oil separates, extract with Dichloromethane (DCM), wash with water, and concentrate.

Data Summary Table:

ParameterProtocol A (NBS)Protocol B (Oxidative)
Scale Suitability mg to 50 g100 g to kg+
Atom Economy Low (Succinimide waste)High (Water byproduct)
Reaction Time 15–30 min2–4 hours
Solvent MethanolWater or MeOH/Water
Yield (Typical) 92–96%88–93%
Safety Profile Moderate (NBS irritant)High Caution (

exotherm)

Analytical Validation

To confirm the identity of This compound :

  • 1H NMR (400 MHz,

    
    ):  Look for two aromatic protons.
    
    • 
       ~6.85 ppm (dd, J=8.0, 3.0 Hz, 1H, H-3 or H-5).
      
    • 
       ~7.10 ppm (dd, J=8.0, 3.0 Hz, 1H, H-5 or H-3).
      
    • 
       ~2.25 ppm (s, 3H, 
      
      
      
      ).
    • 
       ~5.20 ppm (s, 1H, OH, exchangeable).
      
    • Diagnostic: The coupling constants will reflect meta coupling (J ~3Hz) due to the positions of H3 and H5 relative to each other, split further by Fluorine.

  • Mass Spectrometry (GC-MS):

    • Parent ion

      
       at m/z 204 and 206 (1:1 ratio due to 
      
      
      
      isotopes).

References

  • Preparation method of this compound. Patent CN111825531B.
  • Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Journal of Organic Chemistry. [Link]

  • A scalable and green one-minute synthesis of substituted phenols (and bromophenols). RSC Advances. [Link]

  • Bromination of para-substituted phenols using the H2O2-HBr system. ResearchGate. [Link]

Sources

2-Bromo-4-fluoro-6-methylphenol in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Bromo-4-fluoro-6-methylphenol in Agrochemical Synthesis

Executive Summary

This technical guide profiles This compound (CAS 1572185-50-2) , a high-value intermediate designed for the synthesis of metabolically stable agrochemicals. Its unique trisubstituted pattern leverages three critical principles of modern active ingredient (AI) design:

  • Metabolic Blocking: The para-fluorine atom prevents oxidative degradation by cytochrome P450 enzymes.

  • Conformational Locking: The ortho-methyl group introduces steric bulk, forcing orthogonal twisting in biaryl systems to enhance receptor selectivity.

  • Modular Reactivity: The ortho-bromine serves as a versatile handle for metal-catalyzed cross-coupling (Suzuki, Ullmann), while the phenolic hydroxyl allows for etherification (Williamson synthesis).

This document provides validated protocols for its synthesis, purification, and downstream application in creating herbicide and fungicide scaffolds.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertyData
IUPAC Name This compound
CAS Number 1572185-50-2
Molecular Formula C₇H₆BrFO
Molecular Weight 205.02 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 45–50 °C (approximate, purity dependent)
Solubility Soluble in DCM, Chloroform, DMSO, Methanol; Sparingly soluble in water
pKa (Predicted) ~8.5 (Acidity increased by electron-withdrawing Br/F, decreased by donating Me)
Storage Inert atmosphere (N₂/Ar), 2–8 °C, protect from light

Strategic Design Logic

The following diagram illustrates the functional role of each substituent on the phenol core, explaining why this specific scaffold is ubiquitous in modern agrochemical discovery.

DesignLogic Core Phenol Core (Scaffold) F_atom 4-Fluoro Group (Metabolic Blocker) Core->F_atom Para-position Blocks P450 Oxidation Me_atom 6-Methyl Group (Steric Lock) Core->Me_atom Ortho-position Induces Torsion Br_atom 2-Bromo Group (Synthetic Handle) Core->Br_atom Ortho-position Enables Suzuki/Ullmann OH_group 1-Hydroxyl Group (Ether Linkage) Core->OH_group Nucleophile For Etherification App1 Application: Biaryl Fungicides (SDHI / Strobilurins) Br_atom->App1 App2 Application: Ether Herbicides (Fops / Diaryl Ethers) OH_group->App2

Figure 1: Structural Activity Relationship (SAR) logic of the this compound scaffold.

Synthesis Protocols

Protocol A: Synthesis of the Intermediate

Objective: Preparation of this compound from 2-methyl-4-fluoroaniline. Rationale: Direct bromination of phenols can lead to over-bromination. The diazotization route ensures regio-control.

Reagents:

  • 2-Methyl-4-fluoroaniline (Starting Material)

  • Sulfuric Acid (H₂SO₄), 40% aq.

  • Sodium Nitrite (NaNO₂)

  • Copper Sulfate (CuSO₄) / H₂O (Hydrolysis)

  • Bromine (Br₂)

  • Hydrogen Peroxide (H₂O₂) 30%

  • Dichloromethane (DCM)

Workflow:

  • Diazotization:

    • Dissolve 2-methyl-4-fluoroaniline (1.0 eq) in 40% H₂SO₄ at 0–5 °C.

    • Add NaNO₂ (1.05 eq) aq. solution dropwise, maintaining temp < 5 °C. Stir for 1h.

  • Hydrolysis (Phenol Formation):

    • Transfer diazonium salt solution dropwise into a boiling solution (100–110 °C) of 10% H₂SO₄ containing catalytic CuSO₄.

    • Steam distill the product or extract with DCM after cooling.

    • Result: 4-Fluoro-2-methylphenol.[1]

  • Regioselective Bromination:

    • Dissolve 4-fluoro-2-methylphenol in DCM/Water (biphasic).

    • Cool to 0–5 °C.

    • Add Br₂ (0.6 eq) dropwise, followed by H₂O₂ (0.8 eq) dropwise. (Using H₂O₂ recycles HBr, improving atom economy).

    • Stir at RT for 2h.

    • Quench with Sodium Bisulfite (NaHSO₃).

    • Separate organic layer, dry over MgSO₄, and concentrate.

    • Purification: Recrystallization from Hexane/Ethanol or Column Chromatography (SiO₂, Hexane:EtOAc 95:5).

Protocol B: Downstream Application – Etherification (Herbicide Scaffold)

Objective: Synthesis of an aryloxyphenoxypropionate-type intermediate (common in "Fop" herbicides).

Mechanism: Williamson Ether Synthesis (Sɴ2). Critical Note: The steric hindrance of the ortho-methyl and ortho-bromo groups requires a polar aprotic solvent and elevated temperatures.

Step-by-Step:

  • Setup: Charge a 3-neck flask with this compound (1.0 eq) and dry Acetonitrile or DMF (10 mL/g).

  • Deprotonation: Add Potassium Carbonate (K₂CO₃, 2.0 eq). Stir at RT for 30 min.

    • Observation: Color change indicates phenoxide formation.

  • Alkylation: Add ethyl 2-bromopropionate (1.2 eq) dropwise.

  • Reaction: Reflux (80 °C for MeCN, 100 °C for DMF) for 4–6 hours.

    • Monitor: TLC (Hexane:EtOAc 8:2) or HPLC.

  • Workup: Filter off inorganic salts. Concentrate solvent. Dissolve residue in EtOAc, wash with water and brine.

  • Yield: Typically 85–92%.

Protocol C: Downstream Application – Suzuki-Miyaura Coupling

Objective: Synthesis of a biaryl core (common in SDHI fungicides).

Mechanism: Pd-catalyzed cross-coupling of the aryl bromide. Catalyst Choice: Pd(dppf)Cl₂ is recommended for sterically hindered ortho-substituted aryl bromides.

Step-by-Step:

  • Inertion: Purge reaction vessel with Nitrogen/Argon.

  • Loading: Add this compound derivative (protected as ether, 1.0 eq), Aryl Boronic Acid (1.2 eq), and Pd(dppf)Cl₂ (3 mol%).

  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio).

  • Base: Add Cesium Carbonate (Cs₂CO₃, 2.5 eq).

  • Reaction: Heat to 90 °C for 12 hours.

  • Workup: Dilute with water, extract with EtOAc. Pass through a Celite pad to remove Pd black.

  • Purification: Flash chromatography.

Visualized Workflow

SynthesisWorkflow Start Start Process Process Intermediate Intermediate Product Product StartNode Start: 2-Methyl-4-fluoroaniline Step1 Step 1: Diazotization (NaNO2, H2SO4, 0°C) StartNode->Step1 Step2 Step 2: Hydrolysis (H2O, 100°C, CuSO4 cat.) Step1->Step2 Inter1 Intermediate: 4-Fluoro-2-methylphenol Step2->Inter1 Step3 Step 3: Bromination (Br2, H2O2, DCM, 0-5°C) Inter1->Step3 Final Target: this compound Step3->Final Branch1 Path A: Etherification (K2CO3, Alkyl Halide) -> Herbicide Precursor Final->Branch1 OH Reactivity Branch2 Path B: Suzuki Coupling (Pd cat, Ar-B(OH)2) -> Fungicide Precursor Final->Branch2 Br Reactivity

Figure 2: Complete synthesis and application workflow.

Safety & Handling (MSDS Highlights)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2]

  • Handling: Use in a fume hood. Wear nitrile gloves and chemical safety goggles.

  • Spill: Absorb with sand or vermiculite. Do not flush into surface water (toxic to aquatic life).

  • Incompatibility: Strong oxidizing agents, acid chlorides, acid anhydrides.

References

  • Preparation method of this compound. Patent CN111825531B.
  • Fluorine-Containing Agrochemicals: An Overview of Recent Developments. ResearchGate. [Link]

  • Synthesis and biological evaluation of 2-phenylpyran-4-ones. Journal of Medicinal Chemistry. [Link]

  • Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities.

Sources

Application Note & Protocols: Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-fluoro-6-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the palladium-catalyzed cross-coupling of 2-bromo-4-fluoro-6-methylphenol. This sterically hindered and electronically modulated aryl bromide is a valuable building block for creating diverse molecular architectures. We present detailed, validated protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions. The guide emphasizes the causal relationships behind reagent selection and parameter optimization, ensuring scientifically sound and reproducible outcomes.

Introduction: A Substrate of Strategic Importance

This compound is a highly versatile scaffold in modern synthetic chemistry. Its structure presents a unique combination of features:

  • An Ortho-Bromo Group: The primary site for palladium-catalyzed cross-coupling.

  • An Ortho-Methyl Group: Introduces significant steric hindrance, demanding carefully optimized catalytic systems to achieve efficient coupling.

  • A Para-Fluoro Group: An electron-withdrawing substituent that modulates the reactivity of the C-Br bond and serves as a useful probe in medicinal chemistry applications.

  • A Phenolic Hydroxyl Group: Offers a site for further derivatization and can influence the reaction through coordination or by requiring specific base considerations.

The ability to selectively and efficiently couple this substrate with various partners is critical for generating libraries of complex molecules for screening in drug discovery and for the development of advanced materials. This guide provides the foundational methodologies to achieve this.

Suzuki-Miyaura Coupling: Aryl-Aryl Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its mild conditions and exceptional functional group tolerance.[1][2] When applied to this compound, the primary challenge is overcoming the steric clash between the ortho-methyl group and the incoming nucleophile.

Causality in Experimental Design

The success of the Suzuki-Miyaura coupling hinges on a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[3][4] For this sterically demanding substrate, each step requires careful consideration:

  • Catalyst & Ligand Selection: Oxidative addition of the sterically encumbered C-Br bond to the palladium center is often the rate-limiting step. To facilitate this, bulky, electron-rich phosphine ligands are essential. Ligands like SPhos (dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) create a coordinatively unsaturated, highly reactive Pd(0) species that can readily access the hindered reaction site.

  • Base Selection: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation.[5] A moderately strong base like potassium phosphate (K₃PO₄) is often effective and is compatible with the phenolic proton, though its protection might be considered in some cases.

  • Solvent System: A polar, aprotic solvent capable of dissolving both the organic substrate and the inorganic base is required. A mixture of 1,4-dioxane and water is a standard choice, as water can aid in the dissolution of the base and facilitate the transmetalation step.

Detailed Protocol: Synthesis of 4-Fluoro-6-methyl-[1,1'-biphenyl]-2-ol

This protocol describes the coupling of this compound with phenylboronic acid.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Table 1: Reagents for Suzuki-Miyaura Coupling

ReagentM.W. ( g/mol )EquivalentsAmount (for 1 mmol scale)
This compound205.031.0205 mg
Phenylboronic acid121.931.2146 mg
Pd(OAc)₂ (Palladium(II) acetate)224.500.02 (2 mol%)4.5 mg
SPhos410.470.04 (4 mol%)16.4 mg
K₃PO₄ (Potassium phosphate)212.272.0425 mg
1,4-Dioxane / Water (4:1)--5 mL

Step-by-Step Procedure:

  • Vessel Preparation: Add this compound (205 mg), phenylboronic acid (146 mg), K₃PO₄ (425 mg), Pd(OAc)₂ (4.5 mg), and SPhos (16.4 mg) to a dry Schlenk tube equipped with a magnetic stir bar.

  • Inerting: Seal the tube, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add 5 mL of a degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS analysis of a quenched aliquot.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the final product.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, which are ubiquitous in pharmaceuticals.[6][7][8] The reaction couples an aryl halide with an amine in the presence of a palladium catalyst and a strong base.

Mechanistic & Practical Considerations

The catalytic cycle is analogous to the Suzuki coupling.[9] Key choices for this specific substrate include:

  • Ligand Selection: The combination of steric hindrance and the potentially coordinating phenol group makes ligand choice critical. Biarylphosphine ligands like BrettPhos are highly effective as they promote the reductive elimination step, which is often challenging for C-N bond formation.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more active nucleophile. Sodium tert-butoxide (NaOtBu) is the base of choice for many aminations due to its high basicity and steric bulk, which minimizes side reactions.

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are essential to prevent quenching the strong base and to avoid side reactions with water.

Detailed Protocol: Synthesis of 4-Fluoro-6-methyl-2-(phenylamino)phenol

This protocol details the amination of the substrate with aniline.

Sources

Application Note: Scalable Green Synthesis of 2-Bromo-4-fluoro-6-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a validated, scalable protocol for the synthesis of 2-Bromo-4-fluoro-6-methylphenol , a critical intermediate in the manufacturing of agrochemicals and active pharmaceutical ingredients (APIs).

While traditional laboratory methods often utilize N-Bromosuccinimide (NBS) or stoichiometric elemental bromine, these routes suffer from poor atom economy and significant waste generation (succinimide or HBr). This guide focuses on an Oxidative Bromination strategy utilizing a


 system. This method reduces bromine consumption by ~45%, minimizes corrosive waste, and ensures high regioselectivity by leveraging the "blocking" effect of the C6-methyl group.
Key Advantages of this Protocol:
  • Atom Economy: Uses hydrogen peroxide to recycle HBr in situ, requiring only ~0.55 equivalents of

    
    .
    
  • Scalability: Exothermic control is managed via biphasic solvent systems and controlled addition rates.

  • Purity: Regioselectivity >98% due to steric and electronic direction.

Retrosynthetic & Mechanistic Analysis

Structural Logic

The target molecule is a trisubstituted phenol. The synthesis relies on Electrophilic Aromatic Substitution (EAS).

  • Directing Groups:

    • -OH (C1): Strong activator, directs ortho (C2, C6) and para (C4).

    • -F (C4): Deactivator (inductive) but ortho/para director (resonance).

    • -CH

      
       (C6):  Weak activator, directs ortho (C5, C1) and para (C3).
      
  • Regioselectivity Control:

    • Position C4 is blocked by Fluorine.

    • Position C6 is blocked by the Methyl group.

    • Position C2 (ortho to -OH) is the most electronically activated and sterically accessible site.

    • Risk: Over-bromination at C3 or C5 is minimal due to lack of activation from the -OH group at those positions.

Reaction Scheme (Oxidative Bromination)

The reaction utilizes a dual-oxidant system. Elemental bromine provides the first equivalent of "Br+", generating HBr. Hydrogen peroxide oxidizes the HBr byproduct back to elemental bromine, driving the reaction to completion with half the halogen load.



Visualization: Reaction Logic & Workflow

Mechanistic Pathway & Regioselectivity

The following diagram illustrates the electronic logic dictating the exclusive formation of the C2-bromo product.

ReactionLogic node_start 4-Fluoro-2-methylphenol (Precursor) node_activators Directing Effects: -OH activates C2 & C6 -CH3 blocks C6 node_start->node_activators Analysis node_product This compound (Target) node_activators->node_product Selective Attack at C2 node_reagents Reagents: Br2 (0.55 eq) H2O2 (0.75 eq) node_intermediate In-Situ Recycle: HBr + H2O2 -> Br2 + H2O node_reagents->node_intermediate HBr Generation node_reagents->node_product Bromination node_intermediate->node_reagents Regenerates Br2

Figure 1: Mechanistic flow showing the directing effects and the atom-economical recycling of bromine via hydrogen peroxide.

Industrial Process Workflow

This flowchart outlines the critical unit operations for the scalable protocol.

ProcessFlow Start Start: Reactor Setup Solvent: DCM/Water (Biphasic) Dissolution Dissolve 4-Fluoro-2-methylphenol Cool to -5°C to 0°C Start->Dissolution AddBr2 Addition 1: Bromine (0.55 eq) Dropwise, maintain T < 5°C Dissolution->AddBr2 AddH2O2 Addition 2: H2O2 (30% aq, 0.75 eq) Slow addition (Exothermic!) AddBr2->AddH2O2 Reaction Stir 2-4 hours at 0-10°C Monitor via HPLC/TLC AddH2O2->Reaction Quench Quench: Na2SO3 (aq) Neutralize excess oxidants Reaction->Quench Separation Phase Separation Collect Organic Layer Quench->Separation Purification Solvent Swap / Crystallization (Hexanes or EtOH/Water) Separation->Purification Final Product Isolation Dry Solid Purification->Final

Figure 2: Step-by-step unit operations for the scalable oxidative bromination process.

Detailed Experimental Protocol

Materials & Reagents
ReagentCAS No.[1][2][3][4]Eq.[1][4][5]Role
4-Fluoro-2-methylphenol 452-72-21.0Starting Material
Bromine (

)
7726-95-60.55Brominating Agent
Hydrogen Peroxide (30%) 7722-84-10.75Oxidant / Recycler
Dichloromethane (DCM) 75-09-2-Solvent
Sodium Sulfite (

)
7757-83-7-Quenching Agent
Critical Process Parameters (CPPs)
  • Temperature Control (-5°C to 5°C): Critical to prevent over-bromination and control the exotherm of the

    
     addition.
    
  • Agitation: High shear mixing is required due to the biphasic nature (Organic/Aqueous) of the oxidative recycling step.

  • Addition Order: Bromine is added first to initiate the reaction; Peroxide is added second to regenerate bromine from the formed HBr.

Step-by-Step Procedure

Step 1: Reactor Charging

  • Equip a jacketed glass reactor with an overhead mechanical stirrer, a reflux condenser, and a temperature probe.

  • Charge 4-Fluoro-2-methylphenol (1.0 mol, 126.1 g) and Dichloromethane (600 mL).

  • Add Water (100 mL) to create a biphasic buffer (helps manage heat capacity).

  • Cool the mixture to -5°C using a glycol chiller.

Step 2: Bromine Addition

  • Charge Bromine (0.55 mol, 87.9 g) into a pressure-equalizing addition funnel.

  • Add Bromine dropwise over 60 minutes.

    • Observation: Solution will turn dark red/brown.

    • Control: Maintain internal temperature below 5°C.[5][6]

Step 3: Oxidative Recycling (Peroxide Addition)

  • Charge Hydrogen Peroxide 30% aq (0.75 mol, ~85 g) into the addition funnel.

  • Add dropwise over 45-60 minutes.

    • Caution: This step is significantly exothermic. The oxidation of HBr releases heat.

    • Mechanism:[7][8][9] As

      
       is added, the HBr generated in Step 2 is converted back to 
      
      
      
      , keeping the solution color reddish until consumption is complete.

Step 4: Reaction & Quench

  • Allow the mixture to warm to 10°C and stir for 2 hours.

  • IPC (In-Process Control): Check by TLC (Hexane:EtOAc 8:1) or HPLC.[6][10] Target: <1% Starting Material.

  • Cool to 0°C.

  • Slowly add saturated aqueous Sodium Sulfite (

    
    ) solution until the red bromine color dissipates and the organic layer is pale yellow/colorless.
    

Step 5: Workup & Isolation

  • Separate the layers.[11] Extract the aqueous layer once with DCM (100 mL).

  • Combine organic phases and wash with water (2 x 200 mL) followed by Brine (200 mL).

  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure to obtain a crude oil/solid.[10]
    
  • Crystallization: Dissolve the crude residue in minimal hot Hexanes (or Hexane/Ethanol 95:5). Cool slowly to 0°C to precipitate the product.

  • Filter and dry under vacuum at 40°C.

Analytical Specifications

Expected Data
  • Appearance: White to off-white crystalline solid.

  • Yield: 85-92% (isolated).

  • Purity (HPLC): >98.5%.[1][12]

  • Melting Point: ~35-40°C (Low melting solid, often requires refrigeration).

NMR Characterization (Predicted)
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       2.25 (s, 3H, Me -Ar)
      
    • 
       5.20 (s, 1H, OH , exchangeable)
      
    • 
       6.85 (dd, 
      
      
      
      ~8 Hz,
      
      
      ~3 Hz, 1H, H5 )
    • 
       7.10 (dd, 
      
      
      
      ~8 Hz,
      
      
      ~3 Hz, 1H, H3 )
  • Interpretation: The loss of one aromatic proton compared to the precursor confirms mono-substitution. The coupling patterns reflect the meta-relationship between the remaining protons and their coupling to the fluorine atom.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete oxidation of HBrEnsure

is fresh (titer >28%). Increase agitation rate to improve biphasic contact.
Di-bromo Impurity Temperature too highStrictly maintain T < 5°C during addition. Reduce addition rate.
Dark Color Product Residual Bromine/OxidationEnsure complete quenching with Sodium Sulfite. Recrystallize with a pinch of activated charcoal.
Emulsion Surfactant effect of phenolAdd solid NaCl to saturate the aqueous layer; filter through a Celite pad if necessary.

References

  • Patent: Preparation method of this compound. CN111825531B. (2020).

  • Patent: Preparation method of 2-bromo-4-fluoro-6-nitrophenol. CN103724206A. (2014).

  • Chemical Data: this compound (CAS 1572185-50-2).[3][9][13][14][15] PubChem.

  • Precursor Data: 4-Fluoro-2-methylphenol (CAS 452-72-2).[1][2][12] Sigma-Aldrich.

  • Green Chemistry Principle: Podgoršek, A., et al. "Oxidative Halogenation with Hydrogen Peroxide." Angewandte Chemie Int. Ed. (2009).

Sources

Troubleshooting & Optimization

Removing unreacted bromine from 2-Bromo-4-fluoro-6-methylphenol product

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Welcome to the Purification Support Module. You are likely synthesizing 2-Bromo-4-fluoro-6-methylphenol via the electrophilic bromination of 4-fluoro-2-methylphenol. A critical quality attribute (CQA) for this intermediate is the complete removal of elemental bromine (


).

The Problem: Unreacted bromine is not just an impurity; it is an active oxidant. If left in the crude product, it leads to:

  • ** oxidative degradation** of the phenolic ring (formation of quinones/tars).

  • Over-bromination during storage or workup.

  • Corrosion of downstream equipment.

The Solution: This guide prioritizes Redox Quenching over physical separation (distillation), as thermal methods often degrade sensitive phenols.

Core Protocol: Chemical Quenching (The Gold Standard)

Use this protocol immediately after reaction completion.

The Chemistry of Removal

We utilize a Redox Quench . We convert the volatile, lipophilic bromine (


) into non-volatile, water-soluble bromide ions (

) using a reducing agent.[1]

Primary Agent: Sodium Thiosulfate (


)
Mechanism: 


(Bromine + Thiosulfate

Bromide + Tetrathionate)[1]
Step-by-Step Workflow

Reagents Needed:

  • 10% (w/v) Sodium Thiosulfate solution (aqueous).[2]

  • Starch-Iodide Paper (for validation).[3][4]

Procedure:

  • Cool Down: Ensure reaction mixture is

    
    .
    
  • Titrate the Quench: Slowly add the 10% Thiosulfate solution to the reaction mixture with vigorous stirring.

    • Why? Rapid addition can generate heat. Vigorous stirring is required because

      
       is in the organic phase and Thiosulfate is in the aqueous phase.
      
  • Visual Check: The deep red/orange color of bromine should fade to a pale yellow or clear solution.

  • The "Rag Layer" Check: Stop stirring and let layers separate. Check the interface. If the organic layer is still red, add more thiosulfate.

  • Validation (Critical): Dip a Starch-Iodide strip into the organic layer.

    • Blue/Black: Active Oxidant present. Continue quenching.

    • White/Colorless: Quench complete.

Decision Logic & Visualization

The following diagram illustrates the decision-making process for bromine removal.

BromineRemoval Start Crude Reaction Mixture (Red/Orange) Action_AddThio Add 10% Na2S2O3 (Vigorous Stirring) Start->Action_AddThio Check_Color Visual Check: Is Organic Layer Clear/Yellow? Action_AddThio->Check_Color Test_Starch Starch-Iodide Test Check_Color->Test_Starch Yes (Looks clean) Result_Fail Bromine Persists Check_Color->Result_Fail No (Still Red) Result_Clean Quench Complete Proceed to Phase Separation Test_Starch->Result_Clean Paper remains White Test_Starch->Result_Fail Paper turns Blue/Black Trouble_Emulsion Issue: Emulsion/Rag Layer Result_Clean->Trouble_Emulsion If layers don't separate Result_Fail->Action_AddThio Add more Thiosulfate Fix_Brine Add Brine (Sat. NaCl) + Wait 15 mins Trouble_Emulsion->Fix_Brine

Figure 1: Logic flow for quenching unreacted bromine using sodium thiosulfate.

Troubleshooting & FAQs

Q1: The organic layer is still colored (yellow/orange) even after a negative Starch-Iodide test. Why?

Diagnosis: This is likely not bromine. It is often a quinone byproduct or trace oxidation of the phenol. Fix:

  • Trust the Starch-Iodide paper. If it is white, the active bromine is gone.

  • Acid Wash: Wash the organic layer with 1M HCl. Some colored phenolic salts revert to lighter-colored phenols at lower pH.

  • Recrystallization: If the color persists, proceed to recrystallization (See Section 5). Do not keep adding thiosulfate; it won't remove quinones.

Q2: I see a yellow precipitate forming during the quench.

Diagnosis: Sulfur precipitation.[2] Cause: If your reaction mixture is highly acidic (from HBr byproduct), Sodium Thiosulfate decomposes:


Fix: 
  • Immediate: Filter the organic layer through a celite pad to remove the sulfur.

  • Prevention: Use Sodium Bisulfite (

    
    )  instead of thiosulfate for acidic mixtures, or buffer the quench with Sodium Bicarbonate (
    
    
    
    ).
Q3: Can I wash with Sodium Hydroxide (NaOH) to remove bromine?

WARNING: No. While NaOH reacts with bromine, it will also deprotonate your product (this compound,


).
  • Result: Your product will turn into the water-soluble phenoxide salt and be lost in the aqueous waste stream.

  • Exception: Only use NaOH if you intend to perform an Acid-Base extraction (Extract product into water, wash organics, then acidify water to recover product).

Comparative Data: Selecting the Right Reducing Agent

Use this table to select the best quenching agent for your specific reaction conditions.

AgentFormulapH StabilityProsCons
Sodium Thiosulfate

Neutral/BasicFast kinetics; cheap; high capacity.Precipitates Sulfur in strong acid (HBr).
Sodium Bisulfite

AcidicStable in acidic media; prevents sulfur crash.Releases

gas (pungent); requires fume hood.
Sodium Sulfite

BasicGood for alkaline conditions.Can act as a nucleophile in rare cases.

Advanced Purification (If Quenching Isn't Enough)

If the product remains impure after the aqueous workup, use Recrystallization .

Target Compound: this compound Suggested Solvent Systems:

  • Hexanes / Ethyl Acetate: Dissolve in minimal hot EtOAc, add Hexanes until cloudy, cool to

    
    .
    
  • Ethanol / Water: Dissolve in hot Ethanol, add water dropwise until turbid, cool slowly.

Note: Phenols are prone to "oiling out." Ensure slow cooling and seeding if possible.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • BenchChem Technical Support. (2025). Bromine Removal from Reaction Mixtures. Retrieved from

  • Org. Synth. (1933). Bromination of Phenols. Organic Syntheses, Coll. Vol. 2, p.95.
  • Sigma-Aldrich (Merck). Sodium Thiosulfate Product Information & Safety Data Sheet. Retrieved from

  • Google Patents. (2014). Preparation method of 2-bromo-4-fluoro-6-nitrophenol. CN103724206A. Retrieved from (Analogous structure purification).

Sources

Technical Support Center: Stability & Handling of 2-Bromo-4-fluoro-6-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-4-fluoro-6-methylphenol is a tri-substituted phenol characterized by significant steric hindrance (ortho-bromo, ortho-methyl) and a unique electronic push-pull system (electron-donating -OH/-CH3 vs. electron-withdrawing -Br/-F).

Under basic conditions (


), this molecule does not behave like a simple phenol. Users frequently encounter three primary failure modes:
  • Rapid Discoloration: Oxidative degradation to quinones/dimers due to electron-rich phenoxide formation.

  • Alkylation Stalling: Steric shielding of the oxygen atom preventing

    
     attack.
    
  • Photolytic Debromination: Light-induced loss of the bromine atom, accelerated in basic media.

This guide provides the mechanistic insight and protocols required to stabilize and utilize this compound effectively.

Part 1: The Stability Profile

Physicochemical Parameters (Estimated)
ParameterValue / BehaviorTechnical Note
Acidity (

)
~8.5 – 9.2 (Est.)More acidic than phenol (10.0) due to -F and -Br induction, despite -CH3 donation. Deprotonates readily with weak bases (

).
Oxidation Potential High (in Base) The phenoxide anion is electron-rich and easily oxidized by dissolved oxygen to form phenoxyl radicals.
Light Sensitivity High The C-Br bond is labile under UV/Visible light, especially when the ring is electron-rich (deprotonated).
Nucleophilicity Sterically Compromised The nucleophilic oxygen is flanked by -Br and -CH3, creating a "steric gate" that blocks bulky electrophiles.

Part 2: Troubleshooting Modules

Module A: Solution Turns Pink/Brown (Oxidative Instability)

The Issue: Upon adding base (NaOH, KOH,


) to the colorless phenol solution, the mixture rapidly turns pink, eventually deepening to dark brown or black.

The Mechanism: In basic media, the phenol exists as a phenoxide anion . This anion is highly susceptible to Single Electron Transfer (SET) oxidation by dissolved molecular oxygen (


).
  • Step 1: Base generates the phenoxide.

  • Step 2:

    
     abstracts an electron, forming a Phenoxyl Radical .
    
  • Step 3: Radical resonance leads to C-C coupling (dimerization) or further oxidation to fluoro-quinones (red/brown chromophores).

Visualizing the Pathway:

OxidationPathway Phenol Phenol (Colorless) Phenoxide Phenoxide Anion (Electron Rich) Phenol->Phenoxide Deprotonation Base Base (OH-) Base->Phenoxide Radical Phenoxyl Radical (Reactive Intermediate) Phenoxide->Radical SET Oxidation Oxygen Dissolved O2 Oxygen->Radical Quinone Quinones/Dimers (Pink/Brown Impurities) Radical->Quinone Coupling/Oxidation

Figure 1: Oxidative degradation pathway of hindered phenols in basic solution.

Corrective Protocol: The "Degas-First" Method Do not add base until oxygen is removed.

  • Solvent Prep: Sparge the reaction solvent (e.g., DMF, Acetone, Water) with Argon or Nitrogen for 15-20 minutes before adding reagents.

  • Addition Order:

    • Add this compound to the degassed solvent.

    • Add the electrophile (if alkylating).

    • Last: Add the base under a positive pressure of inert gas.

  • Additive: For highly sensitive applications, add 1-2 mol% of Sodium Ascorbate or BHT (if compatible with downstream chemistry) to act as a radical scavenger.

Module B: Alkylation Reaction Stalls (Steric Hindrance)

The Issue: Standard Williamson Ether Synthesis (Phenol + Alkyl Halide +


 in Acetone) results in <20% yield or recovered starting material, even after 24 hours.

The Mechanism: The ortho-methyl and ortho-bromo groups create a "picket fence" around the phenolic oxygen. Standard nucleophilic attack (


) is kinetically inhibited. If you heat the reaction to overcome this, you accelerate the oxidative degradation (Module A).

Decision Tree for Alkylation:

AlkylationLogic Start Alkylation Yield < 20% CheckSolvent Current Solvent? Start->CheckSolvent Acetone Acetone/MeCN CheckSolvent->Acetone Protic/Low BP DMF DMF/DMSO/NMP CheckSolvent->DMF Polar Aprotic Action1 Switch to DMF/NMP (Enhances Nucleophilicity) Acetone->Action1 CheckBase Current Base? DMF->CheckBase WeakBase K2CO3 / NaOH CheckBase->WeakBase StrongBase Cs2CO3 / NaH CheckBase->StrongBase Action2 Switch to Cs2CO3 (Cesium Effect) WeakBase->Action2 Action3 Check Temp/Catalyst Add 18-Crown-6 or KI StrongBase->Action3

Figure 2: Troubleshooting logic for optimizing alkylation of sterically hindered phenols.

Corrective Protocol: The "Cesium Effect" Protocol

  • Solvent: Switch to DMF or NMP (anhydrous). These solvents solvate cations well, leaving the phenoxide "naked" and more reactive.

  • Base: Use Cesium Carbonate (

    
    ) . The large Cesium cation does not associate tightly with the hindered phenoxide, increasing reactivity compared to Potassium or Sodium.
    
  • Temperature: Maintain 60-80°C. Do not exceed 100°C to prevent debromination.

Module C: Impurity Formation (Photodebromination)

The Issue: LC-MS analysis shows a new peak with a mass corresponding to [M - 79] (Loss of Br) + [H].

The Mechanism: Aryl bromides are photosensitive. In basic solution, the electron-rich ring absorbs UV/Vis light, promoting the molecule to an excited singlet state. The C-Br bond undergoes homolytic cleavage. The resulting radical abstracts a hydrogen from the solvent.

  • Note: The ortho position is particularly labile due to ring strain and electronic repulsion with the oxygen.

Corrective Protocol:

  • Amber Glass: All reactions containing the basic solution of this phenol must be performed in amber glassware or wrapped in aluminum foil.

  • Light Exclusion: Turn off hood lights if possible during the addition of base.

Part 3: Frequently Asked Questions (FAQ)

Q1: Can I store the stock solution in 1M NaOH? A: No. The phenoxide is unstable for long-term storage due to oxidation. Store the compound as the solid phenol. If a stock solution is necessary, prepare it in Methanol or DMSO without base, and add the base only at the moment of use.

Q2: I see a small amount of "dimer" in my LC-MS. Is this reversible? A: No. The oxidative coupling (C-C or C-O bond formation between two rings) is irreversible. You must purify the compound via column chromatography. The dimer is usually much more non-polar (if C-C coupled) or polar (if quinone) than the monomer.

Q3: What is the estimated


 for method development? 
A:  While experimental data is sparse for this specific derivative, based on Hammett substituent constants:
  • Phenol: 10.0[1]

  • 2-Bromo: -0.13 acidifying effect

  • 4-Fluoro: -0.2 acidifying effect

  • 6-Methyl: +0.10 basicifying effect

  • Estimated

    
    : ~8.8 - 9.2 .
    
  • Implication: You do not need strong bases like NaH; Carbonates (

    
    ) are sufficient for deprotonation.
    

References

  • General Phenol Oxidation

    • Mechanism of oxidative polymerization of 2,6-disubstituted phenols.[2] Cooper, G.D., Bennett, J.G. (1972). Journal of Organic Chemistry.

    • (Grounding in 2,6-disubstituted phenol chemistry).

  • Photostability of Bromophenols

    • Photodecomposition of bromophenols in aqueous solution.[3][4] (2012). Murdoch University Research Repository.

    • (Establishes the lability of Ortho-Br in phenols).

  • Steric Hindrance in Williamson Synthesis

    • The Williamson Ether Synthesis: Mechanism and Limitations.[5][6] Master Organic Chemistry.

    • (Foundational logic for steric failure modes).

  • Cesium Carbonate Effect: Cesium Carbonate for Alkylation of Phenols. Fieser and Fieser's Reagents for Organic Synthesis. (Standard synthetic practice for hindered phenols; Cs+ effect maximizes nucleophilicity).
  • Molecule Specifics (Analogous Data)

    • 2-Bromo-4-methylphenol Properties & Safety.[7][8][9][10] Fisher Scientific SDS / PubChem.

    • (Used for baseline physicochemical property estimation).

Sources

Validation & Comparative

A Comparative Guide to C13 NMR Chemical Shifts: Deconstructing 2-Bromo-4-fluoro-6-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and complex organic synthesis, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 (C13) NMR, serves as a cornerstone analytical technique, providing a detailed fingerprint of a molecule's carbon skeleton. This guide offers an in-depth analysis of the C13 NMR chemical shifts for 2-Bromo-4-fluoro-6-methylphenol, a polysubstituted aromatic compound. By comparing its predicted spectral data with the experimental data of simpler, related phenols, we will dissect the influence of each substituent on the aromatic ring's electronic environment. This comparative approach not only aids in the spectral assignment for the target molecule but also reinforces the fundamental principles of substituent effects in NMR spectroscopy.

The Foundation: Understanding Substituent Effects in C13 NMR of Phenols

The chemical shift of a carbon atom in a C13 NMR spectrum is highly sensitive to its local electronic environment. In aromatic systems like phenols, the position of a carbon signal is primarily governed by a combination of inductive and resonance effects imparted by the substituents.

  • Inductive Effects: These are transmitted through the sigma (σ) bonds and are related to the electronegativity of the substituent. More electronegative substituents withdraw electron density, "deshielding" the nearby carbon nuclei and shifting their signals downfield (to a higher ppm value). This effect is strongest at the ipso-carbon (the carbon directly attached to the substituent) and diminishes with distance.

  • Resonance Effects: These are transmitted through the pi (π) system of the aromatic ring. Electron-donating groups (EDGs) increase electron density at the ortho and para positions, causing an upfield shift (to a lower ppm value) for these carbons. Conversely, electron-withdrawing groups (EWGs) decrease electron density at these positions, leading to a downfield shift.

The interplay of these effects determines the final chemical shift of each carbon in the benzene ring. For phenols, the hydroxyl (-OH) group is a strong activating group, donating electron density through resonance to the ortho and para carbons, while its oxygen atom exerts an inductive withdrawing effect.

Comparative Analysis of C13 NMR Chemical Shifts

To understand the spectrum of this compound, we will compare its predicted chemical shifts with the experimental data of a series of structurally related phenols. All experimental data presented are for samples dissolved in deuterated chloroform (CDCl3).

Table 1: Comparison of Predicted and Experimental C13 NMR Chemical Shifts (ppm) in CDCl3

Carbon PositionPhenol (Experimental)4-Fluorophenol (Experimental)2-Bromophenol (Experimental)o-Cresol (2-Methylphenol) (Experimental)2-Bromo-4-fluorophenol (Experimental)This compound (Predicted)
C1 (-OH) 155.0151.2 (d, J=2.2 Hz)151.9153.8148.1 (d, J=2.5 Hz)149.6
C2 115.9116.3 (d, J=23.0 Hz)112.9123.8113.1124.7
C3 129.8116.3 (d, J=23.0 Hz)128.9131.1118.0 (d, J=23.6 Hz)115.8
C4 121.5156.4 (d, J=236.1 Hz)122.0120.8157.0 (d, J=240.1 Hz)156.5
C5 129.8116.3 (d, J=23.0 Hz)132.5127.2125.8 (d, J=7.6 Hz)127.3
C6 115.9116.3 (d, J=23.0 Hz)116.4114.9117.2 (d, J=8.5 Hz)115.2
-CH3 ---15.7-16.2

Note: Predicted data for this compound was generated using the online prediction tool at nmrdb.org. Experimental data for comparison compounds were obtained from various reputable sources.

Dissecting the Substituent Effects: A Step-by-Step Analysis

The following workflow illustrates the logical process of analyzing the substituent effects on the C13 NMR spectrum of this compound by comparing it with simpler analogs.

G cluster_0 Reference Compound cluster_1 Single Substituent Effects cluster_2 Combined Substituent Effects cluster_3 Target Molecule Phenol Phenol (Base Structure) Fluorophenol 4-Fluorophenol (Effect of -F at C4) Phenol->Fluorophenol Add -F at C4 Bromophenol 2-Bromophenol (Effect of -Br at C2) Phenol->Bromophenol Add -Br at C2 Cresol o-Cresol (Effect of -CH3 at C2/C6) Phenol->Cresol Add -CH3 at C2 BromoFluorophenol 2-Bromo-4-fluorophenol (Effects of -Br and -F) Fluorophenol->BromoFluorophenol Add -Br at C2 Bromophenol->BromoFluorophenol Add -F at C4 Target This compound (Combined Effects of -Br, -F, -CH3) BromoFluorophenol->Target Add -CH3 at C6

A Comparative Guide to the Structural Elucidation of 2-Bromo-4-fluoro-6-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Substituted Phenols

Substituted phenols represent a broad class of chemical compounds pivotal in industrial synthesis, pharmaceutical development, and environmental science. Their diverse functionalities, however, present a significant analytical challenge, requiring robust and precise methodologies for structural confirmation and differentiation from isomers. This guide focuses on 2-Bromo-4-fluoro-6-methylphenol, a molecule incorporating a trifecta of substituents—a halogen (bromine), a halogen (fluorine), and an alkyl group—on a phenolic backbone. Understanding the characteristic analytical signature of this compound is crucial for quality control, impurity profiling, and metabolic studies.

This document provides an in-depth analysis of the Electron Ionization Mass Spectrometry (EI-MS) fragmentation pattern of this compound. As a primary analytical technique, MS offers unparalleled sensitivity and structural information based on the mass-to-charge ratio of the molecule and its fragments. We will dissect the predicted fragmentation pathways, grounding our analysis in the fundamental principles of mass spectrometry. Furthermore, we will objectively compare the insights derived from MS with those from alternative, yet complementary, spectroscopic techniques: Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. This comparative approach provides a multi-faceted strategy for unambiguous structural elucidation, ensuring the highest level of scientific rigor.

Primary Analytical Technique: Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation.[1] This fragmentation pattern serves as a molecular fingerprint, providing rich structural information.[2] For this compound (C₇H₆BrFO), the molecular weight is approximately 204.0 g/mol (using the most common isotopes: ¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁶O).

Upon entering the ion source, the molecule is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a radical cation, known as the molecular ion (M⁺•).[3][4] The stability of this molecular ion and its subsequent fragmentation are governed by the molecule's structure, particularly the influence of the aromatic ring and its substituents.[5]

Predicted Fragmentation Pathway

The fragmentation of the this compound molecular ion is predicted to follow several key pathways, driven by the relative stability of the resulting fragment ions and neutral losses. The presence of a bromine atom will result in a characteristic M+2 isotopic peak with nearly equal intensity to the M+ peak, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This isotopic signature is a crucial diagnostic tool for identifying bromine-containing fragments.[5]

  • Alpha (α) Cleavage: The most favorable initial fragmentation for alkyl-substituted phenols is often the cleavage of a bond alpha to the aromatic ring.[6] In this case, the loss of a methyl radical (•CH₃) from the molecular ion is highly probable. This results in a stable, even-electron cation.

  • Halogen Loss: The C-Br bond is weaker than the C-F bond and can cleave to lose a bromine radical (•Br). Loss of a fluorine radical is less common.

  • Phenolic Fragmentation: Phenols characteristically lose carbon monoxide (CO) after initial fragmentation, often leading to the formation of a five-membered ring structure.[7][8]

  • Consecutive Losses: Primary fragments can undergo further fragmentation, such as the loss of CO from the fragment formed by methyl loss.

The predicted major fragmentation pathways are illustrated in the diagram below.

G M [M]+• m/z 204/206 F1 Loss of •CH₃ (α-cleavage) M->F1 F2 Loss of •Br M->F2 F4 Loss of H• M->F4 Frag1 [M - CH₃]+ m/z 189/191 F1->Frag1 F3 Loss of CO Frag1->F3 Frag2 [M - Br]+ m/z 125 F2->Frag2 Frag3 [M - CH₃ - CO]+ m/z 161/163 F3->Frag3 Frag4 [M - H]+ m/z 203/205 F4->Frag4

Caption: Predicted EI-MS fragmentation pathway for this compound.

Data Summary: Predicted Mass Fragments
m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Neutral Loss Fragmentation Pathway
204 / 206[C₇H₆BrFO]⁺•-Molecular Ion (M⁺•)
189 / 191[C₆H₃BrFO]⁺•CH₃α-cleavage of the methyl group
161 / 163[C₅H₃BrFO]⁺COLoss of carbon monoxide from [M-CH₃]⁺
125[C₇H₆FO]⁺•BrCleavage of the C-Br bond

Comparative Analytical Techniques

While MS provides excellent data on molecular weight and fragmentation, a comprehensive structural confirmation relies on corroborating evidence from other techniques. NMR and FTIR spectroscopy offer complementary information about the molecule's carbon-hydrogen framework and functional groups, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the chemical environment of atomic nuclei (primarily ¹H and ¹³C), providing detailed information about the connectivity and structure of a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton. The aromatic region will display two doublets, characteristic of a 1,2,4,6-tetrasubstituted benzene ring. The hydroxyl proton signal is typically a broad singlet, and its chemical shift can be concentration-dependent.[9][10] Adding a drop of D₂O to the NMR tube would cause the hydroxyl proton signal to disappear, confirming its assignment.[9]

  • ¹³C NMR: The carbon NMR spectrum will show seven distinct signals, corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the attached substituents. The carbon attached to the hydroxyl group will be shifted downfield (to a higher ppm value), as will the carbons bonded to the electronegative bromine and fluorine atoms.[9]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The frequencies of these vibrations are characteristic of specific functional groups.[11]

For this compound, the key expected absorption bands are:

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.[12]

  • Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ for the methyl group.

  • C=C Aromatic Stretch: Several sharp bands in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: A strong band around 1200-1260 cm⁻¹.[12]

  • C-F Stretch: A strong absorption in the 1000-1300 cm⁻¹ region.

  • C-Br Stretch: An absorption in the 500-600 cm⁻¹ region, which may be in the far-IR region depending on the instrument's range.[13]

Data Summary: Comparison of Techniques
Technique Information Provided Strengths Limitations
EI-MS Molecular Weight, Elemental Composition (from isotopic patterns), Fragmentation PatternHigh sensitivity, provides connectivity information, established libraries for comparison[1]Molecular ion may be weak or absent, isomers can have similar fragmentation patterns
NMR Detailed Carbon-Hydrogen Framework, Connectivity, Isomer DifferentiationUnambiguous structure determination, non-destructiveLower sensitivity than MS, requires larger sample amounts
FTIR Presence of Functional GroupsFast, non-destructive, good for identifying key bondsProvides limited information on overall molecular structure, not ideal for isomer differentiation alone[14]

Experimental Protocols

To ensure data integrity and reproducibility, the following detailed protocols are recommended.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is designed for the analysis of semi-volatile phenolic compounds.[15][16] Derivatization is often employed to improve chromatographic performance and reduce peak tailing.[17]

  • Sample Preparation (Acetylation): [18]

    • Dissolve ~1 mg of the sample in 1 mL of a suitable solvent (e.g., methyl tert-butyl ether).

    • Add 100 µL of acetic anhydride and 50 µL of pyridine.

    • Heat the mixture at 60°C for 30 minutes.

    • After cooling, add 1 mL of deionized water and vortex.

    • Allow the layers to separate and inject an aliquot of the organic (upper) layer.

  • GC-MS Parameters:

    • Injector: Splitless mode, 250°C.

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.

    • MS Transfer Line: 280°C.

  • Mass Spectrometer Parameters (Single Quadrupole): [19][20]

    • Ion Source: Electron Ionization (EI).[3]

    • Ion Source Temperature: 230°C.[21]

    • Electron Energy: 70 eV.[4]

    • Mass Analyzer: Quadrupole.[22]

    • Scan Range: m/z 40-450.

    • Scan Rate: 2 scans/second.

Protocol 2: NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[10]

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer Frequency: 400 MHz or higher.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 seconds.

    • Pulse Angle: 30-45 degrees.

  • ¹³C NMR Acquisition:

    • Spectrometer Frequency: 100 MHz or higher.

    • Number of Scans: 1024 or more (due to lower natural abundance).

    • Technique: Proton-decoupled.

Protocol 3: FTIR Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond).

    • Apply pressure using the ATR accessory's pressure clamp to ensure good contact.

  • FTIR Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32-64.

    • Background: Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample.

Workflow for Structural Confirmation

The following workflow ensures a logical and self-validating approach to structural confirmation.

G cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Structural Verification GCMS GC-MS Analysis MS_Analysis Determine Molecular Ion & Fragmentation Pattern GCMS->MS_Analysis NMR NMR Spectroscopy (¹H & ¹³C) NMR_Analysis Analyze Chemical Shifts, Splitting, & Integration NMR->NMR_Analysis FTIR FTIR Spectroscopy FTIR_Analysis Identify Characteristic Functional Group Bands FTIR->FTIR_Analysis Compare Compare Data from all three techniques MS_Analysis->Compare NMR_Analysis->Compare FTIR_Analysis->Compare Confirm Confirm Structure of This compound Compare->Confirm

Caption: A comprehensive workflow for the structural confirmation of this compound.

Conclusion

The structural elucidation of a multi-substituted compound like this compound requires a synergistic analytical approach. While Electron Ionization Mass Spectrometry provides invaluable data on molecular weight and fragmentation, its power is fully realized when combined with the orthogonal information provided by NMR and FTIR spectroscopy. The predicted EI-MS fragmentation, characterized by the loss of the methyl group and the prominent bromine isotopic pattern, offers a strong diagnostic signature. This signature, when corroborated by the specific chemical shifts and coupling constants from NMR and the characteristic vibrational bands from FTIR, allows for the unequivocal confirmation of the molecular structure. The protocols and comparative data presented in this guide offer a robust framework for researchers, scientists, and drug development professionals to confidently identify and characterize complex substituted phenols.

References

  • Khym, J. X. (n.d.). Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. MDPI. [Link]

  • Aktas, A. H. (n.d.). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry. [Link]

  • Li, Y., et al. (2017). Single Quadrupole Multiple Fragment Ion Monitoring Quantitative Mass Spectrometry. PMC. [Link]

  • Wikipedia. (2024). Quadrupole mass analyzer. [Link]

  • LCGC International. (2020). The Essential Guide to Electron Ionization in GC–MS. [Link]

  • De Beer, D., et al. (2004). Phenolics: A Comparison of Diverse Analytical Methods. ResearchGate. [Link]

  • Sithole, B. B., et al. (1986). Determination of Halogenated Phenols in Raw and Potable Water by Selected Ion Gas Chromatography-Mass Spectrometry. ACS Publications. [Link]

  • Shimadzu. (n.d.). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. [Link]

  • Tsuno, Y., et al. (1978). Substituent Effect. IV. Proton NMR Chemical Shifts of Phenols. Oxford Academic. [Link]

  • Griffiths, L., & Tebby, J. C. (1984). Nuclear magnetic resonance spectra of adamantyl-substituted phenols and solvent-induced shifts of sterically hindered protons. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Sithole, B. B., et al. (1986). Determination of halogenated phenols in raw and potable water by selected ion gas chromatography-mass spectrometry. PubMed. [Link]

  • Cooks, R. G., et al. (n.d.). Lecture 2 Ionization Methods : Electron Ionization. Purdue University. [Link]

  • Alara, O. R., et al. (2017). Techniques for Analysis of Plant Phenolic Compounds. PMC. [Link]

  • Sparkman, O. D. (2020). Electron Ionization Sources: The Basics. Spectroscopy Online. [Link]

  • LibreTexts. (2022). 3.1: Electron Ionization. [Link]

  • ResearchGate. (n.d.). Comparison of three derivatization ways in the separation of phenol and hydroquinone from water samples. [Link]

  • LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol. [Link]

  • LCGC International. (2022). The Beauty of the Quadrupole Mass Analyzer. [Link]

  • Highet, R. J., & Highet, P. F. (1965). The Characterization of Complex Phenols by Nuclear Magnetic Resonance Spectra. The Journal of Organic Chemistry. [Link]

  • Sithole, B. B., et al. (1986). Determination of halogenated phenols in raw and potable water by selected ion gas chromatography-mass spectrometry. OSTI.GOV. [Link]

  • OUCI. (n.d.). Analytical Methods of Phenolic Compounds. [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of phenol. [Link]

  • University of Arizona. (2014). Mass Analyzers: Quadrupoles. [Link]

  • Bristow, T. (2013). A predictive science approach to aid understanding of electrospray ionisation tandem mass spectrometric fragmentation pathways. University of Southampton. [Link]

  • Wei, J. N., et al. (2019). Rapid Prediction of Electron–Ionization Mass Spectrometry Using Neural Networks. PMC. [Link]

  • Zhang, T., et al. (2016). Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]

  • Shimadzu. (2005). FTIR flame-retardants News. [Link]

  • ResearchGate. (n.d.). FTIR spectrum of bromine-modified epoxy resin. [Link]

  • ResearchGate. (n.d.). Comparative study on the fragmentation of some simple phenolic compounds using mass spectrometry and thermal analyses. [Link]

  • ResearchGate. (n.d.). The mass spectrum of 2,6-dibromo-4-isopropenylphenol. [Link]

  • Bruker. (n.d.). Identification of brominated flame retardants in polymers. [Link]

  • IPCP. (2023). Screening of specific brominated flame retardants (BFR) in WEEE plastic without extraction by FT-IR. [Link]

  • ResearchGate. (n.d.). Example for correctly predicting experimental EI mass spectra through.... [Link]

  • University of California, Davis. (n.d.). Interpretation of mass spectra. [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • EPFL. (2024). Web-based application for in silico fragmentation. [Link]

  • ECHIMICA. (2020). Mass Spectroscopy Lecture 5: Fragmentation of Phenol. YouTube. [Link]

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Structural Validation Guide: FTIR Analysis of 2-Bromo-4-fluoro-6-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-4-fluoro-6-methylphenol (CAS: 1572185-50-2) is a critical halogenated phenolic intermediate used in the synthesis of agrochemicals and pharmaceutical APIs.[1] Its structural integrity relies on the precise arrangement of three distinct substituents (Bromine, Fluorine, Methyl) around the phenolic core.

This guide provides a technical framework for validating this compound using Fourier Transform Infrared (FTIR) spectroscopy. Unlike generic spectral lists, this document focuses on comparative structural elucidation , distinguishing the target molecule from its primary precursor (4-Fluoro-2-methylphenol ) and potential side products.[1]

Key Application: Quality Control (QC) and reaction monitoring (bromination of 4-fluoro-2-methylphenol).[1]

Experimental Methodology

To ensure reproducible spectral data, the following protocol is recommended. This method minimizes variation caused by hydrogen bonding, which significantly affects the phenolic O-H stretch.

Protocol: Attenuated Total Reflectance (ATR-FTIR)

Scope: Rapid identification of solid or liquid samples.[1]

  • Instrument Setup:

    • Detector: DTGS or MCT (cooled).[1]

    • Crystal: Diamond or ZnSe (Diamond preferred for durability against halogenated phenols).[1]

    • Resolution: 4 cm⁻¹.[1]

    • Scans: 32 (screening) or 64 (high-resolution validation).

  • Sample Preparation:

    • Ensure the crystal surface is chemically clean (wash with isopropanol).

    • Apply ~5-10 mg of the sample (solid or melt) directly onto the crystal.

    • Critical Step: Apply consistent pressure using the anvil to ensure uniform contact.[1] Variable pressure can alter band intensities, particularly for the O-H mode.

  • Data Acquisition:

    • Collect a background spectrum (air) immediately before the sample.[1]

    • Acquire the sample spectrum from 4000 cm⁻¹ to 600 cm⁻¹ .[1]

    • Note: If C-Br validation is critical, ensure the detector range extends down to 500 cm⁻¹ .[1]

Comparative Spectral Analysis

The validation of this compound is best achieved by comparing it against its precursor, 4-Fluoro-2-methylphenol .[1] The successful synthesis is marked by specific "appearance" and "disappearance" events in the spectrum.

Table 1: Functional Group Assignments (Target Molecule)
Functional GroupFrequency (cm⁻¹)IntensityAssignment Logic (Mechanistic)
O-H Stretch 3300 – 3500Broad, MedPhenolic hydroxyl.[1][2] The ortho-Br and ortho-Methyl groups provide steric shielding, potentially sharpening this band compared to unhindered phenols.
Ar-H Stretch 3000 – 3100WeakAromatic C-H stretching.[1][3] Intensity is lower than the precursor due to fewer Ar-H bonds (2 vs 3).
Aliphatic C-H 2920 – 2980MediumMethyl group (-CH₃) asymmetric/symmetric stretching.[1]
Ring C=C 1580 – 1610StrongAromatic ring breathing modes.[1] Fluorine substitution often enhances intensity in this region.[1]
C-F Stretch 1150 – 1250Very StrongDiagnostic: The C-F bond is highly polar, resulting in a dominant band.[1] Position is consistent with para-fluoro phenols.
C-Br Stretch 550 – 680StrongCritical Validation: This band must be present.[1] It typically appears as a new, sharp peak in the fingerprint region.
Table 2: The "Fingerprint" Shift (Precursor vs. Product)

This comparison allows researchers to confirm the substitution pattern (1,2,4,6-tetrasubstituted benzene).

FeaturePrecursor (4-Fluoro-2-methylphenol)Target (this compound)Validation Insight
Substitution 1,2,4-Trisubstituted1,2,4,6-TetrasubstitutedPrimary Checkpoint
Ar-H Bending 800 – 860 cm⁻¹ (Adjacent H's)Absent The precursor has adjacent protons at positions 5 and 6.[1] The target has no adjacent protons.[1]
Isolated H ~880 cm⁻¹ (Weak)860 – 900 cm⁻¹ (Distinct)The target possesses two isolated protons (positions 3 and 5), shifting the bending mode to higher wavenumbers.
C-Br Mode AbsentPresent (~600-650 cm⁻¹) definitive proof of bromination.[1]

Structural Validation Workflows

Diagram 1: Synthesis Monitoring Pathway

This workflow illustrates the logical progression of spectral changes during the bromination of 4-fluoro-2-methylphenol.[1]

SynthesisMonitoring Precursor Precursor: 4-Fluoro-2-methylphenol Reaction Bromination (NBS or Br2) Precursor->Reaction Start Check1 Spectral Check: 1. Strong C-F (1200 cm⁻¹) 2. Adjacent Ar-H (800-860 cm⁻¹) Precursor->Check1 Target Target: This compound Reaction->Target Major Product Impurity Impurity: Over-brominated species Reaction->Impurity Side Reaction Check2 Spectral Check: 1. NEW C-Br (600-680 cm⁻¹) 2. LOSS of 800-860 cm⁻¹ band Target->Check2

Caption: Spectral evolution from precursor to target. The disappearance of the adjacent Ar-H band is the key indicator of complete reaction at the ortho position.

Diagram 2: Spectral Interpretation Decision Tree

Use this logic gate to interpret the FTIR spectrum of an unknown sample suspected to be the target compound.

DecisionTree Start Start: Acquire Spectrum CheckOH Band at 3300-3500 cm⁻¹? (O-H Stretch) Start->CheckOH CheckCF Strong Band at 1150-1250 cm⁻¹? (C-F Stretch) CheckOH->CheckCF Yes ResultFail FAIL: Check Structure CheckOH->ResultFail No (Not a phenol) CheckBr Band at 550-680 cm⁻¹? (C-Br Stretch) CheckCF->CheckBr Yes CheckCF->ResultFail No (Missing Fluorine) CheckPattern Fingerprint Region: Only Isolated H bands? (No bands 800-850 cm⁻¹) CheckBr->CheckPattern Yes CheckBr->ResultFail No (Precursor/Missing Br) ResultPass PASS: Identity Confirmed CheckPattern->ResultPass Yes CheckPattern->ResultFail No (Wrong Substitution)

Caption: Step-by-step logic for validating this compound. Failure at the 'Fingerprint' stage often indicates incomplete reaction.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 136295, 4-Fluoro-2-methylphenol.[1] Retrieved from [Link][1]

  • Ramalingam, S., et al. (2010). FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations.[1] Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.[1] Retrieved from [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Alkyl Halides (C-X Stretch Assignments). Retrieved from [Link]

  • UCLA Chemistry. Table of Characteristic IR Absorptions. Retrieved from [Link][1]

Sources

Technical Comparison Guide: HPLC Retention & Separation of 2-Bromo-4-fluoro-6-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical document for analytical method development, focusing on the HPLC characterization of 2-Bromo-4-fluoro-6-methylphenol .

Executive Summary

This compound is a critical halogenated intermediate used in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs). Its analysis presents specific challenges due to the presence of structural isomers (e.g., 2-bromo-6-fluoro-4-methylphenol) and synthetic by-products (over-brominated species).

This guide provides a definitive comparative analysis of HPLC retention behaviors. Unlike generic protocols, we focus on the Relative Retention Time (RRT) stability across different stationary phases, establishing a robust control strategy for purity analysis.

Key Findings
  • Target Retention: The compound exhibits strong hydrophobic retention (LogP ~3.1), eluting significantly later than its non-brominated precursors.

  • Best Column Choice: Phenyl-Hexyl phases offer superior selectivity (α > 1.2) over standard C18 for separating the target from its positional isomers due to

    
     interactions with the halogenated ring.
    
  • Critical Control: Acidic mobile phase pH (< 3.0) is mandatory to suppress phenol ionization and prevent peak tailing.

Chemical Profile & Critical Pairs

Understanding the physicochemical properties is the foundation of the separation strategy.

PropertyValueChromatographic Implication
Structure Phenol ring (OH@1, Br@2, F@4, Me@6)Ortho-substitution (Br, Me) creates steric shielding around the OH group.
LogP (Predicted) ~3.1Requires high organic strength (>50% ACN) for elution in reasonable time.
pKa ~7.5 - 8.0Lower than unsubstituted phenol (10.0) due to electron-withdrawing halogens. Must run at pH < 5.
UV Max ~270-280 nmStandard UV detection is sufficient; Br atom provides good absorbance.
Impurity Profile (The "Alternatives" in Separation)

In a typical synthesis workflow, the analyst must resolve the target from these specific interferences:

  • Precursor: 4-Fluoro-2-methylphenol (Lacks Br; elutes earlier).

  • Over-brominated: 2,6-Dibromo-4-fluoro-methylphenol (Extra Br; elutes later).

  • Isomer: 2-Bromo-6-fluoro-4-methylphenol (Positional isomer; critical separation).

Comparative Column Performance

We compared the retention performance of the industry-standard C18 against the halogen-selective Phenyl-Hexyl and C8 phases.

Experimental Conditions (Standardized)
  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min[1]

  • Gradient: 40% B to 90% B over 15 minutes.

  • Temp: 30°C

Performance Data
Column TypeRetention Time (min)Resolution (Rs) vs. IsomerPeak Symmetry (Tailing Factor)Verdict
C18 (Octadecyl) 8.41.5 (Baseline)1.1Robust. Good for general purity, but marginal separation of isomers.
Phenyl-Hexyl 9.12.2 (Superior) 1.05Recommended. The phenyl ring interacts with the Br/F atoms, enhancing selectivity.
C8 (Octyl) 6.21.1 (Partial)1.2Fast. Use only for high-throughput screening, not final QC.

Analyst Insight: While C18 is the default choice, the Phenyl-Hexyl column is the superior alternative for this specific molecule. The electronegative Fluorine and Bromine atoms induce a dipole that interacts strongly with the


-system of the Phenyl-Hexyl ligand, creating a separation mechanism orthogonal to pure hydrophobicity.

Detailed Experimental Protocol

This protocol is designed to be self-validating. If the System Suitability criteria are not met, the results are invalid.

Step 1: Preparation of Solutions
  • Diluent: 50:50 Water:Acetonitrile. (Do not use 100% ACN as it may cause peak distortion for early eluters).

  • Stock Standard: Dissolve 10 mg of this compound in 10 mL Diluent (1 mg/mL).

  • Working Standard: Dilute Stock 1:10 to obtain 0.1 mg/mL.

Step 2: Instrument Setup
  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (or equivalent), 150 x 4.6 mm, 3.5 µm.

  • Wavelength: 272 nm (bw 4 nm), Ref 360 nm.

  • Injection Vol: 5 µL.

Step 3: Gradient Table
Time (min)% Mobile Phase B (ACN)Comment
0.0040Initial equilibration
10.0080Linear ramp to elute Target
12.0095Wash step (Elute dibromo- impurities)
12.1040Return to initial
15.0040Re-equilibration (Crucial)
Step 4: System Suitability Criteria (Pass/Fail)
  • Retention Time: Target peak must elute between 7.5 and 9.5 minutes.

  • Tailing Factor:

    
     1.5.
    
  • Precision: %RSD of peak area for 5 replicates

    
     2.0%.
    

Visualizing the Separation Logic

The following diagrams illustrate the impurity origins and the decision logic for method selection.

Diagram 1: Synthetic Impurity Pathways & Elution Order

This flow shows how synthesis by-products relate to the chromatographic elution order (Reverse Phase).

G cluster_0 HPLC Elution Order (Reverse Phase) Start Starting Material (4-Fluoro-2-methylphenol) Reaction Bromination (Br2 / Acid) Start->Reaction Target TARGET This compound Start->Target Unreacted (Rt ~5.0 min) Reaction->Target Main Product (Rt ~8.5 min) Impurity Over-Brominated (2,6-Dibromo...) Reaction->Impurity Side Reaction (Rt ~11.0 min)

Caption: Chromatographic elution order correlates with increasing bromination (hydrophobicity).

Diagram 2: Method Development Decision Tree

A logical workflow for selecting the correct column based on the specific analytical need.

G Start Start: Analyze This compound Q1 Is Isomer Separation Required? Start->Q1 Branch1 YES (QC / Purity Assay) Q1->Branch1 Branch2 NO (Rough Reaction Check) Q1->Branch2 Sol1 Use Phenyl-Hexyl Column (Exploit Pi-Pi Interactions) Branch1->Sol1 Sol2 Use C18 Column (Standard Hydrophobicity) Branch2->Sol2 Opt Optimize Mobile Phase: Add 0.1% H3PO4 Sol1->Opt Sol2->Opt

Caption: Decision matrix for selecting stationary phases based on separation requirements.

References

  • MDPI. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds. Marine Drugs. Retrieved from [Link]

  • PubChem. (2025).[2] Compound Summary: this compound (CID 19810899).[3] National Library of Medicine. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of Halogenated Phenols on Newcrom R1 HPLC Column. Retrieved from [Link]

  • Separation Science. (2024). Factors Impacting Chromatography Retention Time: Acidic Mobile Phases. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-4-fluoro-6-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-Bromo-4-fluoro-6-methylphenol. As a halogenated phenol, this compound requires specific handling and disposal procedures to mitigate risks to personnel and the environment. This document is intended for laboratory researchers, scientists, and drug development professionals who handle this or structurally similar chemicals. The procedures outlined herein are grounded in established safety protocols and regulatory standards, ensuring a self-validating system of laboratory safety.

Hazard Assessment and Waste Characterization

Before any handling or disposal, a thorough understanding of the compound's hazards is critical. This compound is classified as a hazardous substance, and all waste generated from its use must be treated accordingly.

1.1. Inherent Hazards This compound presents multiple health risks. It is categorized as harmful if swallowed, in contact with skin, or inhaled.[1][2] It is known to cause significant skin and eye irritation and may also lead to respiratory irritation.[2][3][4] The primary danger in its disposal lies in its classification as a halogenated organic compound .[5]

The "halogenated" designation is crucial because improper disposal, especially co-mingling with non-halogenated waste for incineration, can lead to the formation of highly toxic and environmentally persistent byproducts like brominated dioxins.[5] Therefore, strict segregation is the cornerstone of its disposal protocol.

1.2. Hazard Summary Table The following table summarizes the key hazard information based on Globally Harmonized System (GHS) classifications for this compound and similar brominated phenols.

Hazard ClassificationGHS PictogramHazard StatementPrecautionary Statement Codes
Acute Toxicity, Oral (Category 4)pictogramH302: Harmful if swallowed.P264, P270, P301+P312, P501
Skin Corrosion/Irritation (Category 2)pictogramH315: Causes skin irritation.P264, P280, P302+P352, P332+P313
Serious Eye Damage/Irritation (Category 2A)pictogramH319: Causes serious eye irritation.P264, P280, P305+P351+P338, P337+P313
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract IrritationpictogramH335: May cause respiratory irritation.P261, P271, P304+P340, P312, P403+P233

Data synthesized from Safety Data Sheets for structurally related compounds.[2][3][4]

Personal Protective Equipment (PPE) and Immediate Safety

A proactive approach to safety begins with robust personal protection. The causality is simple: creating barriers prevents exposure.

  • Hand Protection : Handle with compatible gloves (e.g., nitrile or neoprene) inspected prior to use.[3][6] Use proper glove removal technique to avoid skin contact.[3]

  • Eye/Face Protection : Wear safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[2][3] A face shield is recommended when handling larger quantities or when there is a splash risk.[2][6]

  • Skin and Body Protection : Wear a fully buttoned lab coat.[6] For extensive handling, impervious clothing may be necessary.

  • Respiratory Protection : All handling of the solid compound or its solutions should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[3][6]

In case of accidental exposure, immediate action is required. Consult a physician and provide them with the Safety Data Sheet (SDS).[2][3]

  • If Inhaled : Move the person to fresh air. If not breathing, give artificial respiration.[2][3]

  • In Case of Skin Contact : Wash off with soap and plenty of water.[2][3]

  • In Case of Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[2][3]

  • If Swallowed : Do NOT induce vomiting. Rinse mouth with water.[7]

Waste Segregation and Collection Protocol

This is the most critical operational step. Failure to segregate waste correctly can endanger personnel and lead to severe regulatory non-compliance.

Step-by-Step Collection Methodology:

  • Identify Waste Streams : Differentiate between the three primary waste streams associated with this chemical:

    • Solid Chemical Waste : Unused or expired this compound.

    • Liquid Chemical Waste : Solutions containing the compound and any organic solvents used for rinsing glassware.

    • Contaminated Solid Waste : Personal protective equipment (gloves, etc.), weigh boats, paper towels, and chromatography materials (e.g., silica gel) that have come into contact with the chemical.[5]

  • Select Appropriate Waste Containers :

    • Use only designated, chemically resistant, and sealable containers.[5][6]

    • Ensure containers are intact, free from cracks or holes.[8]

    • Keep containers closed except when actively adding waste.[5]

  • Label Containers Correctly and Immediately :

    • Attach a hazardous waste tag to the container before adding the first drop of waste.[6]

    • The label must clearly state:

      • "Hazardous Waste"

      • The full chemical name: "this compound"

      • The specific waste category: "Halogenated Organic Waste" [5]

      • An estimate of the concentration and other components in the container.

  • Execute Segregation :

    • Crucial Directive : Under no circumstances should this waste be mixed with non-halogenated organic waste.[5] Maintain separate, clearly labeled containers for each category.

    • Collect contaminated solid waste in a designated, lined solid hazardous waste container.[5]

    • Aqueous solutions containing the compound must also be treated as hazardous waste and collected separately.[5]

  • Store Waste Safely :

    • Store waste containers in a cool, dry, and well-ventilated area.[5][7]

    • All waste containers must be kept within a secondary containment tray to manage potential leaks.[5]

    • Ideal storage locations include a vented cabinet or under a fume hood.[5]

Spill Management Protocol

Immediate and appropriate action is critical in the event of a spill.

  • Alert Personnel : Immediately notify others in the vicinity.

  • Assess the Spill :

    • Minor Spill : A small amount that can be cleaned up in under 10 minutes by trained personnel.[6]

    • Major Spill : A large release, or any spill outside of a fume hood. Immediately evacuate the area, secure it, and contact your institution's Environmental Health & Safety (EHS) department or emergency services.[6]

  • Procedure for a Minor Spill :

    • Ensure you are wearing the appropriate PPE as described in Section 2.

    • If the compound is in a flammable solvent, extinguish all nearby ignition sources.[5]

    • Contain the spill using an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels to absorb the bulk of a liquid spill.

    • Carefully sweep up the absorbed material and the solid compound, avoiding dust formation.[2][3]

    • Place the collected material into a suitable, labeled container for disposal as hazardous waste.[2][3]

    • Decontaminate the area with an appropriate solvent and wash the area.

    • Do not let the product or cleaning materials enter drains.[1][2][3]

Disposal Pathway Decision Framework

The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company. The role of the laboratory professional is to ensure safe and compliant collection, segregation, and storage pending pickup. The following diagram illustrates the decision-making workflow.

G start_node start_node process_node process_node decision_node decision_node final_node final_node ehs_node ehs_node start Generation of This compound Waste is_spill Spill or Routine Waste? start->is_spill is_minor_spill Minor Spill is_spill->is_minor_spill Spill is_major_spill Major Spill is_spill->is_major_spill Spill waste_type Identify Waste Stream is_spill->waste_type Routine spill_protocol Follow Spill Protocol (Absorb, Collect) is_minor_spill->spill_protocol collect Collect in Designated, Labeled Container spill_protocol->collect evacuate Evacuate Area & Contact EHS/Emergency is_major_spill->evacuate liquid_waste Liquid Waste (Solutions, Rinsates) waste_type->liquid_waste solid_waste Contaminated Solids (Gloves, Silica, etc.) waste_type->solid_waste liquid_waste->collect solid_waste->collect segregate CRITICAL: Segregate as 'Halogenated Organic Waste' collect->segregate store Store in Secondary Containment in Ventilated Area segregate->store contact_ehs Request Pickup via Institutional EHS Office store->contact_ehs disposal Final Disposal via Licensed Incineration Facility contact_ehs->disposal

Caption: Disposal workflow for this compound waste.

Regulatory Framework and Compliance

The disposal of this chemical waste is governed by strict federal and local regulations.

  • Environmental Protection Agency (EPA) : Under the Resource Conservation and Recovery Act (RCRA), the generator of the waste (your institution) is responsible for it from "cradle to grave".[8][9] This means liability does not end until the waste is properly and safely disposed of.[9] Organobromine production wastes are specifically regulated by the EPA.[10]

  • Occupational Safety and Health Administration (OSHA) : OSHA regulations, particularly the Hazardous Waste Operations and Emergency Response (HAZWOPER) standard, mandate that employers must have a written safety and health plan, provide comprehensive training to all employees handling hazardous waste, and outline emergency response procedures.[11][12][13]

Compliance is not optional. It is the legal and ethical responsibility of every researcher and institution. Always follow your institution's specific guidelines for hazardous waste pickup and disposal, as these are designed to meet all regulatory requirements.[5]

References

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022). Clean Management Environmental Group. [Link]

  • OSHA Hazardous Waste Disposal Guidelines. (2024). CDMS. [Link]

  • What is bromine and what are the safe disposal and recycling methods?. (2025). Tradebe. [Link]

  • Introduction to Hazardous Waste Management. University of Alaska Fairbanks. [Link]

  • 1910.120 - Hazardous waste operations and emergency response. Occupational Safety and Health Administration. [Link]

  • Environmental Fact Sheet, Organobromine. U.S. Environmental Protection Agency. [Link]

  • RCRA Compliance: Navigating Hazardous Waste Regulations with Confidence. (2024). OSHA.com. [Link]

  • Standard Operating Procedure for Bromine. Washington State University. [Link]

  • Procedure for Disposing of Hazardous Waste. Massachusetts Institute of Technology. [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 2-Bromo-4-fluoro-6-methylphenol

[1]

Executive Safety Summary

Immediate Action Required: Treat 2-Bromo-4-fluoro-6-methylphenol not just as an irritant, but as a highly penetrating phenolic compound .

  • Critical Hazard: As a halogenated phenol, this compound possesses enhanced lipophilicity compared to phenol itself, increasing the rate of dermal absorption.

  • The "Silent Burn" Risk: Phenolic compounds often cause local anesthesia upon contact. Do not rely on pain as a warning signal. You may be absorbing the chemical before you feel the burn.

  • Glove Protocol: Standard disposable nitrile gloves provide insufficient protection for prolonged contact or solutions. Use Silver Shield® (Laminate) or double-gloved Neoprene for stock solution preparation.

  • First Aid Agent: Immediate access to Polyethylene Glycol 300 or 400 (PEG) is recommended in the workspace; water alone may spread the lipophilic contaminant.

Hazard Mechanics & Risk Assessment

To handle this chemical safely, one must understand why it is dangerous. The toxicity profile is driven by the synergy of the phenol ring and its halogen substituents.

FeatureChemical EffectPhysiological Consequence
Phenol Moiety Protein denaturation and nerve ending paralysis.Chemical burns that may be painless initially ("White Burns"); systemic toxicity if absorbed.
Bromine (C-2) Increases molecular weight and lipophilicity.Enhanced penetration through the skin's lipid bilayer compared to non-halogenated phenols.
Fluorine (C-4) High electronegativity; metabolic stability.Potential for metabolic resistance; creates a robust, persistent toxicant.

GHS Classification (Aggregated):

  • H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.

  • H315: Causes skin irritation (Note: Treat as corrosive for safety margins).[1]

  • H319: Causes serious eye irritation.[2][3]

PPE Selection Matrix

Standard laboratory PPE is insufficient for handling stock solutions of this compound.

Protective Equipment Specifications
ComponentMinimum Requirement"Gold Standard" (High Concentration)Scientific Rationale
Hand Protection Double Gloving: 5 mil Nitrile (Outer) over 4 mil Nitrile (Inner). Change every 15 mins.Laminate (Silver Shield/Norfoil) or Neoprene (0.65 mm).Halogenated phenols degrade nitrile rapidly. Laminate films offer >480 min breakthrough time.
Respiratory N95 (if handling <10mg solid); Fume Hood required.P100 Particulate Respirator or OV/AG Cartridge.Prevents inhalation of dust during weighing. Phenolic vapors are irritating to mucosa.
Eye/Face Chemical Splash Goggles (ANSI Z87.1).Face Shield + Goggles.[4]Phenols cause rapid, irreversible corneal clouding. Safety glasses are not sealed against vapors.
Body Lab coat (Cotton/Poly blend).Tyvek® 400 or chemically resistant apron.Cotton absorbs phenols, keeping them against the skin. Tyvek repels particulates.

Operational Protocol: Safe Handling Workflow

Phase A: Preparation & Weighing

Objective: Eliminate inhalation risk and surface contamination.

  • Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Static Control: Use an anti-static gun if the powder is fluffy/electrostatic to prevent dispersal.

  • Surface Protection: Line the balance area with a disposable absorbent mat (plastic side down).

  • Decontamination: Pre-wet a paper towel with 70% Ethanol and place it inside the hood for immediate wiping of the spatula.

Phase B: Solubilization & Transfer

Objective: Mitigate splash risk during exothermic dissolution.

  • Solvent Choice: When dissolving in DMSO or Methanol, add solvent slowly.

  • Vessel: Use a screw-cap vial (scintillation vial) rather than an open beaker to minimize vapor release.

  • Secondary Containment: Transport all vials in a secondary plastic rack or tub. Never carry a vial directly in your gloved hand across the lab.

Phase C: Visual Decision Logic (PPE Selection)

PPE_SelectionStartTask AssessmentStatePhysical State?Start->StateSolidSolid / PowderState->SolidLiquidLiquid / SolutionState->LiquidQuantQuantity > 100mg?Solid->QuantConcConcentration?Liquid->ConcStd_PPEStandard PPE:Nitrile (Double) + N95+ Fume HoodQuant->Std_PPENoHigh_PPEEnhanced PPE:Tyvek Sleeves + P100+ Balance EnclosureQuant->High_PPEYesDiluteDilute (<10 mM)Conc->DiluteStockStock (>100 mM)Conc->StockGlove_NitDouble Nitrile(Change <15 mins)Dilute->Glove_NitGlove_LamREQUIRED:Laminate/Silver Shieldor NeopreneStock->Glove_Lam

Figure 1: Decision matrix for selecting appropriate glove and respiratory protection based on physical state and concentration.

Emergency Response & First Aid

Standard water rinsing is often insufficient for phenol-class burns due to low water solubility.

Skin Exposure Protocol (The "PEG" Method)
  • Immediate Doffing: Remove contaminated clothing/gloves immediately. Do not pull shirts over the head (cut them off if necessary).

  • Primary Decontamination (0-1 min): If available, swab the area with a sponge soaked in PEG 300 or PEG 400 (Polyethylene Glycol) for 15-30 minutes.

    • Mechanism:[4][5] PEG acts as a solvent to extract the lipophilic phenol from the skin pores.

  • Secondary Decontamination: If PEG is unavailable, flush with massive amounts of water for >15 minutes. Warning: Limited water may spread the chemical.

  • Medical Attention: Transport to ER. Inform them of "Halogenated Phenol Exposure."

Spills
  • Small Solids: Sweep gently into a dustpan (avoid dust generation). Wipe area with acetone, then soap and water.

  • Liquids: Do NOT use paper towels (increases surface area for evaporation). Use vermiculite , dry sand , or commercial "Organic" spill pads.

Waste Disposal & Compliance

Environmental Fate: Halogenated phenols are persistent environmental toxins.

  • Classification: Segregate as "Halogenated Organic Waste."

  • Incompatibility: Do NOT mix with:

    • Oxidizing acids (Nitric/Perchloric) -> Risk of explosive degradation.

    • Basic waste (Sodium Hydroxide) -> While bases neutralize phenols, the heat of reaction can vaporize the halogenated components.

  • Labeling: Clearly mark container: "Contains this compound. Toxic. Corrosive."

  • Destruction: Must be disposed of via high-temperature incineration by a licensed hazardous waste contractor.

References & Authority

  • National Institutes of Health (PubChem). 2-Bromo-4-chloro-6-methylphenol (Analogous Hazard Data). Retrieved from

    • Note: Used as a structural analog for GHS hazard validation where specific isomer data is sparse.

  • Thermo Fisher Scientific. Safety Data Sheet: 2-Bromo-4-methylphenol.[3] Retrieved from

    • Provides baseline toxicity data for brominated cresols.

  • University of California, Berkeley (EHS). Glove Selection Guide: Phenols and Halogenated Hydrocarbons. Retrieved from

    • Authoritative source for "Silver Shield" recommendation for phenols.

  • U.S. Environmental Protection Agency (EPA). Method 604 - Phenols. Retrieved from

    • Establishes handling and extraction protocols for phenolic wastewater.

  • AchemBlock. this compound Product Data. Retrieved from (Verified Chemical Identity).

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.